Mefexamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNIPYLVUPMFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3413-64-7 (mono-hydrochloride) | |
| Record name | Mefexamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048475 | |
| Record name | Mefexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1227-61-8 | |
| Record name | Mefexamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefexamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mefexamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFEXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84FP054Z2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mefexamide: A Technical Whitepaper on its Presumed Mechanism of Action in the Central Nervous System
Disclaimer: Publicly available scientific literature lacks detailed, specific data on the mechanism of action of Mefexamide. This document provides a comprehensive overview of its general classification and outlines the standard methodologies and potential mechanisms that would be investigated for a compound of this class. The quantitative data, signaling pathways, and experimental workflows presented are illustrative and based on general principles of psychostimulant pharmacology, not on direct experimental evidence for this compound itself.
Introduction
This compound, also known by its developmental code name ANP-297 and brand names such as Perneuron, is a central nervous system (CNS) stimulant that was previously marketed for its psychostimulant and antidepressant properties.[1][2][3] Chemically, it is N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide.[4] Despite its history of clinical use, the specific molecular targets and intricate signaling pathways through which this compound exerts its effects on the central nervous system are not well-documented in peer-reviewed scientific literature.
This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a foundational understanding of the likely pharmacological profile of this compound based on its classification as a CNS stimulant and antidepressant. Furthermore, it details the requisite experimental protocols that would be necessary to elucidate its precise mechanism of action.
Presumed Pharmacological Class and General Mechanism of Action
Based on its characterization as a CNS stimulant and its historical use as an antidepressant, this compound is presumed to act on monoaminergic neurotransmitter systems. The primary monoamines involved in alertness, mood, and motivation are dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
The mechanism of action for CNS stimulants and many antidepressants typically involves one or more of the following:
-
Inhibition of Monoamine Reuptake: The primary mechanism for terminating the action of monoamines in the synapse is their reuptake into the presynaptic neuron via specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters by a drug like this compound would lead to an increased concentration and prolonged residence time of the respective neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
-
Promotion of Monoamine Release: Some psychostimulants can act as substrates for monoamine transporters, leading to a reversal of the transporter's function and a non-vesicular release of neurotransmitters from the presynaptic terminal.
-
Receptor Agonism/Antagonism: Direct interaction with postsynaptic monoamine receptors (e.g., dopamine receptors D1-D5, adrenergic receptors, or serotonin receptors) could also contribute to the overall pharmacological effect.
Given the limited information, it is plausible that this compound's primary mechanism of action involves the inhibition of DAT and/or NET, a common characteristic of many psychostimulants.
Quantitative Data (Illustrative)
As no specific binding affinity or functional data for this compound is publicly available, the following tables present hypothetical data for a generic CNS stimulant ("Compound X") to illustrate how such information would be structured.
Table 1: Illustrative In Vitro Binding Affinities of Compound X
| Target | Radioligand | Kᵢ (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 50 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 25 |
| Serotonin Transporter (SERT) | [³H]Citalopram | >1000 |
| Dopamine D₂ Receptor | [³H]Raclopride | >5000 |
| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | >5000 |
Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity.
Table 2: Illustrative In Vitro Functional Activity of Compound X
| Assay | Neurotransmitter | IC₅₀ (nM) |
| Dopamine Uptake Inhibition | [³H]Dopamine | 75 |
| Norepinephrine Uptake Inhibition | [³H]Norepinephrine | 40 |
| Serotonin Uptake Inhibition | [³H]Serotonin | >1500 |
IC₅₀ represents the half-maximal inhibitory concentration; a lower value indicates greater potency in inhibiting the transporter function.
Experimental Protocols for Elucidation of Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of standard, rigorous experimental protocols would need to be employed.
In Vitro Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of this compound for a wide array of CNS targets, including monoamine transporters and receptors.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET) or from cultured cell lines stably expressing the human recombinant transporter or receptor of interest.
-
Radioligand Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation. This process is repeated for a comprehensive panel of CNS targets.
In Vitro Neurotransmitter Uptake Inhibition Assays
Objective: To assess the functional potency of this compound in inhibiting the reuptake of monoamines.
Methodology:
-
Synaptosome Preparation or Cell Culture: Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue, or cultured cells expressing the target transporter are used.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of this compound.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration or by washing with ice-cold buffer. The amount of radioactivity taken up by the synaptosomes or cells is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.
In Vivo Microdialysis
Objective: To measure the effect of this compound administration on the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
Perfusion and Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels following drug administration.
-
Analysis: The concentrations of monoamines in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical mechanism of action for a CNS stimulant and a general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway for a CNS stimulant.
Caption: Experimental workflow for CNS drug characterization.
Conclusion
While this compound has a history of clinical application as a CNS stimulant and antidepressant, the specific molecular details of its mechanism of action remain largely uncharacterized in the public domain. Based on its therapeutic class, it is highly probable that this compound modulates the monoaminergic system, likely through the inhibition of dopamine and/or norepinephrine transporters. To confirm this hypothesis and to fully characterize its pharmacological profile, a systematic investigation using standard in vitro and in vivo techniques is required. The experimental protocols and illustrative data presented in this guide provide a comprehensive framework for such an investigation. Further research is essential to fully understand the therapeutic effects and potential liabilities of this compound.
References
- 1. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models to explore the effects of CNS drugs on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefexamide: A Technical Guide to its Pharmacological Profile and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the detailed pharmacological profile of Mefexamide and its metabolites is exceedingly limited. This document summarizes the available information and provides a theoretical framework for its potential metabolism and mechanism of action based on general pharmacological principles. The experimental protocols and quantitative data presented are illustrative and based on common methodologies in drug metabolism and pharmacology research, as specific studies on this compound are not readily accessible in the public domain.
Introduction
This compound is a chemical entity with the IUPAC name N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide.[1] It has been classified as a psychostimulant and has been investigated for potential antidepressant effects. Despite its early classification, a comprehensive pharmacological profile, including detailed pharmacokinetic and pharmacodynamic data, remains largely uncharacterized in publicly accessible scientific literature. This guide aims to consolidate the known information and provide a theoretical framework for its pharmacological properties and metabolic fate, intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | [1] |
| Molecular Formula | C15H24N2O3 | [1] |
| Molecular Weight | 280.36 g/mol | [1] |
| CAS Number | 1227-61-8 | |
| Synonyms | Timodyne, Mefexadyne, Mexephenamide, ANP 297 | [1] |
Pharmacological Profile (Theoretical)
Due to the absence of specific data for this compound, this section outlines a theoretical pharmacological profile based on its chemical structure and the known actions of similar compounds.
Pharmacodynamics (Hypothetical)
The chemical structure of this compound, featuring a phenoxyacetamide moiety and a diethylaminoethyl side chain, suggests potential interactions with various neurotransmitter systems.
3.1.1. Receptor Binding Profile (Illustrative)
Quantitative data on the receptor binding affinities of this compound are not available. Table 2 provides an illustrative template of a receptor binding profile that would be essential to characterize its pharmacodynamic effects. The targets listed are common for psychoactive compounds.
Table 2: Hypothetical Receptor Binding Affinity Profile of this compound
| Target | Radioligand | Kᵢ (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available |
| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available |
| Dopamine D₂ Receptor | [³H]Raclopride | Data not available |
| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | Data not available |
| Adrenergic α₁ Receptor | [³H]Prazosin | Data not available |
| Adrenergic α₂ Receptor | [³H]Rauwolscine | Data not available |
3.1.2. Signaling Pathways (Hypothetical)
Based on its classification as a psychostimulant, this compound could potentially modulate monoaminergic signaling pathways. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical mechanism of this compound action.
Pharmacokinetics (Theoretical)
No pharmacokinetic data for this compound is publicly available. Table 3 presents a template of key pharmacokinetic parameters that would need to be determined through experimental studies.
Table 3: Illustrative Pharmacokinetic Profile of this compound
| Parameter | Description | Value |
| Absorption | ||
| Bioavailability (F%) | Data not available | |
| Tₘₐₓ (h) | Data not available | |
| Distribution | ||
| Volume of Distribution (Vd) (L/kg) | Data not available | |
| Plasma Protein Binding (%) | Data not available | |
| Metabolism | ||
| Primary Enzymes | Data not available | |
| Major Metabolites | Data not available | |
| Excretion | ||
| Half-life (t₁/₂) (h) | Data not available | |
| Clearance (CL) (L/h/kg) | Data not available | |
| Major Route of Elimination | Data not available |
Metabolism of this compound (Theoretical)
The metabolic fate of this compound has not been experimentally determined. Based on its chemical structure, several metabolic pathways can be postulated, primarily involving Phase I and Phase II reactions.
Phase I Metabolism (Hypothetical)
Phase I metabolism of this compound would likely involve oxidation and hydrolysis reactions catalyzed by cytochrome P450 (CYP) enzymes. Potential reactions include:
-
O-demethylation of the methoxy group on the phenyl ring.
-
N-dealkylation of the diethylamino group.
-
Hydroxylation of the aromatic ring or alkyl chains.
-
Hydrolysis of the amide bond.
Caption: Hypothetical Phase I metabolism of this compound.
Phase II Metabolism (Hypothetical)
Phase I metabolites, particularly those with newly formed hydroxyl groups, could undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.
Caption: Hypothetical Phase II metabolism of this compound metabolites.
Pharmacological Profile of Metabolites (Theoretical)
The pharmacological activity of this compound's potential metabolites is unknown. It is plausible that some metabolites, particularly those from Phase I reactions, could retain, have altered, or lose pharmacological activity compared to the parent compound. For instance, O-demethylation or N-dealkylation could modulate receptor binding affinity and selectivity. A comprehensive evaluation would require the synthesis and pharmacological testing of these putative metabolites.
Experimental Protocols (Illustrative)
Detailed experimental protocols for this compound are not available. The following sections describe standard methodologies that would be employed to determine its pharmacological profile.
In Vitro Metabolism Study
Objective: To identify the metabolic pathways of this compound and the enzymes involved.
Methodology:
-
Incubation: this compound (e.g., 1 µM) is incubated with human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
-
Sample Analysis: At various time points, aliquots are taken and the reaction is quenched. Samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Phenotyping: Specific CYP inhibitors are used to determine the contribution of individual CYP isoforms to this compound metabolism.
Caption: Illustrative workflow for an in vitro metabolism study.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its metabolites for various CNS receptors and transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared.
-
Competitive Binding: The membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound or its metabolites).
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ (concentration that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
This compound is a compound with a historical classification as a psychostimulant and potential antidepressant, yet its detailed pharmacological profile remains largely undefined in the public domain. This technical guide has synthesized the limited available information and provided a theoretical framework for its potential pharmacodynamics, pharmacokinetics, and metabolism. The generation of robust, quantitative data through rigorous experimental investigation, as outlined in the illustrative protocols, is essential to fully characterize the pharmacological profile of this compound and its metabolites. Such studies will be crucial for any future consideration of its therapeutic potential or risk assessment.
References
Mefexamide: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefexamide, a central nervous system stimulant, has been a subject of scientific interest due to its pharmacological activity. This technical guide provides an in-depth overview of the synthesis pathway and key chemical properties of this compound. The document details a probable synthetic route, summarizes its physicochemical characteristics in a structured format, and presents a generalized experimental protocol for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Introduction
This compound, with the IUPAC name N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, is a molecule that has been classified as a central nervous system stimulant.[1] Although it is no longer marketed, its chemical structure and properties are of interest for the design of new pharmacological agents. This document provides a detailed exploration of its synthesis and chemical characteristics to support further research and development efforts.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | [2] |
| Molecular Formula | C15H24N2O3 | [1][2] |
| Molecular Weight | 280.36 g/mol | [2] |
| CAS Number | 1227-61-8 | |
| Melting Point (Hydrochloride) | 112 °C | |
| Solubility | 32 µg/mL (at pH 7.4) | |
| SMILES | CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC | |
| InChIKey | HUNIPYLVUPMFCZ-UHFFFAOYSA-N |
Synthesis Pathway of this compound
The synthesis commences with the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield 2-(4-methoxyphenoxy)acetic acid. This intermediate is then activated, for example by conversion to its acyl chloride, and subsequently reacted with N,N-diethylethane-1,2-diamine to form the final product, this compound.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established chemical literature for analogous reactions.
Synthesis of 2-(4-methoxyphenoxy)acetic acid (Intermediate)
Materials:
-
4-methoxyphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolve sodium hydroxide in water in a reaction vessel equipped with a stirrer and a condenser.
-
Add 4-methoxyphenol to the solution and stir until it dissolves.
-
Slowly add a solution of chloroacetic acid in water to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until precipitation of the product is complete.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to yield pure 2-(4-methoxyphenoxy)acetic acid.
Synthesis of this compound
Materials:
-
2-(4-methoxyphenoxy)acetic acid
-
Thionyl chloride (SOCl2) or other activating agent
-
N,N-Diethylethane-1,2-diamine
-
Anhydrous inert solvent (e.g., Dichloromethane, Toluene)
-
A base (e.g., Triethylamine)
Procedure:
-
Suspend 2-(4-methoxyphenoxy)acetic acid in an anhydrous inert solvent.
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous inert solvent.
-
In a separate flask, dissolve N,N-diethylethane-1,2-diamine and a base (to neutralize the HCl formed) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution with stirring, maintaining a low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with water and a dilute base solution to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis pathway and chemical properties of this compound. The presented information, including the plausible synthesis route, a comprehensive table of chemical properties, and generalized experimental protocols, serves as a foundational resource for researchers. The logical workflow and synthesis diagrams offer a clear visual representation of the processes involved. This document is intended to facilitate further scientific inquiry and support the development of novel compounds in the field of medicinal chemistry.
References
Historical development and original therapeutic use of Perneuron
Mefexamide (ANP-297): An Obscure Central Nervous System Stimulant with Limited Publicly Available Research
Despite its history as a marketed central nervous system (CNS) stimulant, Mefexamide (also known as ANP-297 and sold under brand names such as Perneuron, Peroxinorm, and Timodyne) remains a compound with a notably sparse public record of its discovery, development, and initial research findings. A comprehensive review of available scientific literature and historical data reveals a significant lack of in-depth technical information, precluding the creation of a detailed guide on its core discovery and early-stage research.
This compound is chemically identified as N-(2-(diethylamino)ethyl)-2-(4-methoxyphenoxy)acetamide. While its basic chemical structure and identifiers are documented in chemical databases, the narrative of its scientific journey from synthesis to its former therapeutic use is largely absent from publicly accessible records.
Efforts to uncover information regarding the pioneering scientists, the discovering institution, and the specific timeline of its development have been unsuccessful. Similarly, detailed preclinical and clinical data, which would be crucial for understanding its pharmacological profile, safety, and efficacy, are not available in the public domain. This includes a lack of published studies containing quantitative data from in vivo or in vitro experiments, which would be essential for constructing a comprehensive technical overview.
Furthermore, the absence of published research means that detailed experimental protocols for key assays and a definitive understanding of its mechanism of action at the molecular level remain elusive. Without this foundational scientific information, the creation of signaling pathway diagrams, experimental workflow visualizations, and structured data tables, as requested for a technical guide, is not feasible.
Mefexamide: An In-depth Technical Guide on Neuronal Activity (A Data-Deficient Compound)
Notice to the Reader: Despite a comprehensive search of scientific literature and databases, there is a significant lack of publicly available data on the in vitro and in vivo effects of Mefexamide on neuronal activity. This compound, also known by names such as Timodyne, Mefexadyne, and Mexephenamide, is classified as a central nervous system (CNS) stimulant.[1][2][3] However, detailed studies elucidating its specific mechanisms of action at the neuronal level, quantitative data on its effects, and the experimental protocols used for its evaluation are not available in the accessible scientific literature.
An early clinical study from 1969 investigated the electroencephalographic (EEG) effects of this compound in humans, suggesting an impact on brain electrical activity.[4] However, this study does not provide the in-depth mechanistic details, quantitative data, or specific experimental protocols required for a comprehensive technical guide.
Due to this scarcity of information, it is not possible to fulfill the core requirements of this request, which include:
-
Data Presentation: No quantitative data on this compound's effects on neuronal activity (e.g., IC50, EC50 values, changes in neuronal firing rates, effects on ion channels or neurotransmitter levels) could be found to summarize in tabular form.
-
Experimental Protocols: Detailed methodologies for key experiments investigating the neuronal effects of this compound are not described in the available literature.
-
Mandatory Visualization: Without information on signaling pathways or experimental workflows related to this compound's neuronal action, no diagrams can be generated.
General Information on this compound
This compound is a chemical compound with the formula C15H24N2O3.[5] It has been identified as a CNS stimulant, a class of drugs that typically increase alertness, attention, and energy.
Potential Mechanisms of Action (Inferred from CNS Stimulants)
While specific data for this compound is lacking, CNS stimulants as a class exert their effects through various mechanisms that modulate neuronal activity. These can include:
-
Modulation of Neurotransmitter Systems: Many stimulants increase the levels of catecholamines, such as dopamine and norepinephrine, in the synaptic cleft by promoting their release or blocking their reuptake.
-
Interaction with Ion Channels: Some CNS-active drugs can directly or indirectly affect the function of ion channels, which are crucial for neuronal excitability and signaling.
It is important to emphasize that these are general mechanisms for CNS stimulants and have not been specifically demonstrated for this compound in the scientific literature.
Conclusion
The request for an in-depth technical guide on the in vitro and in vivo effects of this compound on neuronal activity cannot be fulfilled due to a profound lack of available scientific data. While the compound is classified as a CNS stimulant, the detailed research necessary to produce the requested tables, protocols, and diagrams has not been published or is not publicly accessible. Further research would be required to elucidate the neuropharmacological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. List of CNS stimulants + Uses & Side Effects - Drugs.com [drugs.com]
- 4. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H24N2O3 | CID 4045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mefexamide Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Foreword
Mefexamide, a central nervous system stimulant formerly marketed under brand names such as Perneuron and Timodyne, is a compound of interest for researchers exploring neuroactive substances.[1] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound hydrochloride (CAS: 3413-64-7). Due to the limited availability of public data on this compound, this document also presents standardized, illustrative experimental protocols for determining these properties, based on general pharmaceutical guidelines and practices.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅ClN₂O₃ | [2][3] |
| Molecular Weight | 316.82 g/mol | [2][3] |
| Appearance | Solid powder |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available quantitative solubility data for this compound hydrochloride is limited.
Quantitative Solubility Data
| Solvent/Condition | Solubility | Source |
| Aqueous Buffer (pH 7.4) | 32 µg/mL | |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
Experimental Protocol for Solubility Determination (Illustrative)
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents.
Objective: To determine the saturation solubility of this compound hydrochloride in a range of relevant solvents at controlled temperature.
Materials:
-
This compound hydrochloride
-
Purified water
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound hydrochloride to separate vials containing a known volume of each solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After agitation, allow the suspensions to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC-UV method.
Data Analysis: The solubility is reported as the mean concentration of at least three independent determinations for each solvent.
Stability Profile
Understanding the stability of this compound hydrochloride is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. General storage recommendations suggest keeping the compound in a dry, dark place at 0 - 4 °C for short-term storage and -20 °C for long-term storage. It is considered stable for a few weeks during shipping at ambient temperatures.
Forced Degradation Studies
The following sections outline illustrative protocols for conducting forced degradation studies on this compound hydrochloride. The goal of these studies is to induce a target degradation of 5-20%.
Objective: To evaluate the stability of this compound hydrochloride in aqueous solutions at different pH values.
Protocol:
-
Acidic Hydrolysis: Dissolve this compound hydrochloride in 0.1 M hydrochloric acid and store at 60°C.
-
Neutral Hydrolysis: Dissolve this compound hydrochloride in purified water and store at 60°C.
-
Alkaline Hydrolysis: Dissolve this compound hydrochloride in 0.1 M sodium hydroxide and store at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples from the acidic and alkaline conditions before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent drug and the formation of any degradation products.
Objective: To assess the susceptibility of this compound hydrochloride to oxidation.
Protocol:
-
Dissolve this compound hydrochloride in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method.
Objective: To determine the effect of light exposure on the stability of this compound hydrochloride.
Protocol:
-
Expose a solid sample and a solution of this compound hydrochloride to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
Objective: To evaluate the stability of this compound hydrochloride in the solid state when exposed to heat.
Protocol:
-
Place a sample of solid this compound hydrochloride in a controlled temperature oven (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).
-
Prepare solutions of the samples and analyze by a stability-indicating HPLC method.
Stability-Indicating Method (SIM) Development (Illustrative)
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for this purpose.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound hydrochloride).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity is demonstrated by the ability to resolve the this compound hydrochloride peak from all degradation product peaks.
Visualizations
Experimental Workflows
Caption: Workflow for solubility determination of this compound hydrochloride.
Caption: General workflow for forced degradation studies.
Potential Degradation Pathway
Caption: Postulated primary degradation pathway for this compound.
Conclusion
This technical guide consolidates the currently available solubility and stability information for this compound hydrochloride. While specific, comprehensive data is scarce, the provided illustrative protocols offer a robust framework for researchers and drug development professionals to conduct their own detailed investigations. The established solubility in aqueous buffer at physiological pH and the identification of a potential N-demethylation degradation pathway serve as important foundational knowledge for future formulation and analytical development efforts. Further research is warranted to fully characterize the solubility and stability profile of this compound under a wider range of conditions.
References
Spectroscopic and Mechanistic Analysis of Mefexamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefexamide is a central nervous system (CNS) stimulant that has been a subject of interest in pharmacological research. Understanding its molecular characteristics through spectroscopic analysis is crucial for its identification, characterization, and for elucidating its mechanism of action. This technical guide provides an in-depth overview of the spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines detailed experimental protocols and a proposed signaling pathway based on its classification as a CNS stimulant.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound (Molecular Formula: C₁₅H₂₄N₂O₃, Molecular Weight: 280.36 g/mol ) provides critical information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.[1][2][3]
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Ion [M]⁺ | m/z 280.18 | Predicted |
| Major Fragment Ions (m/z) | ||
| 137 | [C₈H₉O₂]⁺ | PubChem |
| 123 | [C₇H₇O₂]⁺ | PubChem |
| 109 | [C₇H₉O]⁺ | PubChem |
| 99 | [C₅H₁₁N₂]⁺ | PubChem |
| 86 | [C₅H₁₂N]⁺ | Predicted |
| 72 | [C₄H₁₀N]⁺ | Predicted |
| 58 | [C₃H₈N]⁺ | Predicted |
Note: Fragmentation data is based on publicly available mass spectra and predicted fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃-CH₂-N) | 1.0 - 1.2 | Triplet | 6H |
| H-b (CH₃-CH₂ -N) | 2.5 - 2.7 | Quartet | 4H |
| H-c (N-CH₂ -CH₂-NH) | 2.7 - 2.9 | Triplet | 2H |
| H-d (N-CH₂-CH₂ -NH) | 3.3 - 3.5 | Triplet | 2H |
| H-e (O-CH₂ -C=O) | 4.5 - 4.7 | Singlet | 2H |
| H-f (Aromatic C-H) | 6.8 - 7.0 | Multiplet | 4H |
| H-g (O-CH₃ ) | 3.7 - 3.9 | Singlet | 3H |
| H-h (N-H ) | 7.5 - 8.5 | Broad Singlet | 1H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃-CH₂-N) | 10 - 15 |
| C-2 (CH₃-C H₂-N) | 45 - 50 |
| C-3 (N-C H₂-CH₂-NH) | 48 - 53 |
| C-4 (N-CH₂-C H₂-NH) | 35 - 40 |
| C-5 (O-C H₂-C=O) | 65 - 70 |
| C-6 (Aromatic C-H) | 114 - 116 |
| C-7 (Aromatic C-OCH₃) | 154 - 156 |
| C-8 (Aromatic C-O) | 150 - 152 |
| C-9 (O-C H₃) | 55 - 60 |
| C-10 (C=O) | 168 - 172 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide) | 1630 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ether) | 1230 - 1270 (asymmetric) 1020 - 1075 (symmetric) | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The instrument can be a standalone spectrometer or coupled to a chromatographic system (e.g., LC-MS or GC-MS).
-
-
Data Acquisition:
-
Direct Infusion: Infuse the sample solution directly into the ion source at a constant flow rate.
-
Chromatography-Coupled: Inject the sample onto a suitable LC or GC column to separate it from any impurities before it enters the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ or [M]⁺•.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the known structure of this compound.
-
Mechanism of Action and Signaling Pathway
This compound is classified as a central nervous system (CNS) stimulant.[4][5] The general mechanism of action for many CNS stimulants involves the modulation of neurotransmitter systems, primarily by increasing the synaptic levels of monoamines such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is often achieved by inhibiting their reuptake or promoting their release from presynaptic neurons.
The following diagram illustrates a generalized signaling pathway for a CNS stimulant like this compound, focusing on the dopaminergic synapse.
Caption: Generalized signaling pathway of this compound as a CNS stimulant.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the spectroscopic analysis and structural elucidation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between this compound's structure and its spectroscopic properties.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a CNS stimulant. While complete experimental spectra are not widely available, the presented data, including mass spectrometry results and predicted NMR and IR characteristics, offer a solid foundation for its analytical identification and characterization. The detailed experimental protocols provide a practical framework for researchers to obtain high-quality spectroscopic data. The proposed signaling pathway, based on its classification as a CNS stimulant, offers a starting point for further mechanistic studies. The workflows presented herein illustrate the logical progression from sample analysis to structural confirmation, providing a clear roadmap for the comprehensive investigation of this compound and related compounds.
References
Review of Early Clinical Studies on Timodyne (Mefexamide): A Methodological Framework in the Absence of Comprehensive Data
Therefore, this whitepaper will first present the limited available information on Mefexamide and then provide a methodological template for the kind of in-depth analysis requested. This framework is designed for researchers, scientists, and drug development professionals to utilize should they gain access to the primary historical data. This compound has also been known by the names Perneuron, Peroxinorm, ANP-297, mefexadyne, and mexephenamide.
Introduction to Timodyne (this compound)
Timodyne, with the active ingredient this compound, was developed as a psychostimulant. Its clinical application and therapeutic profile were explored in studies conducted several decades ago. The primary piece of evidence for its early clinical evaluation is a study titled, "Etude clinique et électroencéphalographique de la méfexamide" (Clinical and electroencephalographic study of this compound), published in 1969. Without access to the full text of this and potentially other proprietary or obscure reports, a thorough review is impossible.
Quantitative Data Summary: A Template for Analysis
Should the primary data from early clinical trials of this compound become available, the following tables provide a structured format for the clear and comparative presentation of all quantitative findings.
Table 1: Pharmacokinetic Profile of this compound in Early Human Studies
| Parameter | Value (Mean ± SD) | No. of Subjects | Dosing Regimen | Study Reference |
| Absorption | ||||
| Tmax (h) | ||||
| Cmax (ng/mL) | ||||
| AUC (ng·h/mL) | ||||
| Bioavailability (%) | ||||
| Distribution | ||||
| Vd (L/kg) | ||||
| Protein Binding (%) | ||||
| Metabolism | ||||
| Major Metabolites | ||||
| Metabolic Pathways | ||||
| Excretion | ||||
| t½ (h) | ||||
| Clearance (L/h/kg) | ||||
| Excretion Routes |
Table 2: Efficacy Measures from Early Clinical Trials of this compound
| Indication | Outcome Measure | This compound (Mean ± SD) | Placebo/Comparator (Mean ± SD) | p-value | Study Reference |
| Depression | |||||
| Hamilton Depression Rating Scale | |||||
| Beck Depression Inventory | |||||
| Narcolepsy | |||||
| Epworth Sleepiness Scale | |||||
| Maintenance of Wakefulness Test | |||||
| Fatigue | |||||
| Fatigue Severity Scale |
Table 3: Safety and Tolerability Profile of this compound in Early Clinical Studies
| Adverse Event | Frequency in this compound Group (%) | Frequency in Placebo/Comparator Group (%) | Severity | Study Reference |
| Cardiovascular | ||||
| Tachycardia | ||||
| Hypertension | ||||
| Neurological | ||||
| Insomnia | ||||
| Headache | ||||
| Dizziness | ||||
| Gastrointestinal | ||||
| Nausea | ||||
| Dry Mouth |
Experimental Protocols: A Blueprint for Documentation
A detailed understanding of the methodologies employed in the early clinical studies is critical for evaluating the validity and applicability of the findings. Should the original study reports be obtained, the following sections should be meticulously detailed.
Study Design and Patient Population
This section would describe the overall design of the clinical trials, including whether they were randomized, placebo-controlled, double-blind, or open-label studies. A thorough characterization of the patient population would be provided, including inclusion and exclusion criteria, baseline demographics, and the diagnostic criteria used for the studied indications.
Dosing and Administration
Details of the dosing regimens of this compound would be presented here, including the doses used, the frequency of administration, and the duration of the treatment periods. Information on dose titration schedules, if any, would also be included.
Efficacy and Safety Assessments
The specific methods used to assess the efficacy and safety of this compound would be outlined. This would include the names of the rating scales used, the schedule of assessments, and the procedures for monitoring and recording adverse events.
Bioanalytical Methods
For pharmacokinetic studies, a detailed description of the analytical methods used to measure this compound and its metabolites in biological fluids (e.g., plasma, urine) would be provided. This would include information on the type of assay (e.g., HPLC, GC-MS), its validation parameters (e.g., sensitivity, specificity, linearity), and the sample collection and processing procedures.
Visualizations: Illustrating Key Concepts
Visual representations are invaluable for conveying complex information. The following are examples of diagrams that would be generated using the Graphviz (DOT language) if the necessary information on this compound's mechanism of action and experimental workflows were available.
Proposed Signaling Pathway of this compound
If the mechanism of action of this compound involves interaction with specific signaling pathways, a diagram would be created to illustrate these interactions.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for a Pharmacokinetic Study
A diagram illustrating the workflow of a typical pharmacokinetic study would provide a clear overview of the experimental process.
Caption: Standard workflow for a clinical pharmacokinetic study.
Conclusion
The creation of a comprehensive technical guide on the early clinical studies of Timodyne (this compound) is severely hampered by the lack of accessible primary data. While the existence of at least one early clinical study from 1969 has been established, its contents remain elusive. The templates and frameworks provided in this document are intended to serve as a guide for the rigorous analysis and presentation of such data, should it become available to the research community. Further investigation into historical corporate archives, regulatory submissions, and specialized medical libraries may be necessary to unearth the detailed information required for a complete scientific review.
Methodological & Application
Application Notes: Mefenamic Acid Administration in Rodent Models
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, is utilized in preclinical rodent models to investigate its analgesic, anti-inflammatory, and neuroprotective properties.[1] It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] Recent studies have also highlighted its role in inhibiting the NLRP3 inflammasome, a key component of the inflammatory response, suggesting its therapeutic potential in neurodegenerative diseases like Alzheimer's.[3][4] This document provides a detailed protocol for the administration of mefenamic acid to rodent models based on published research, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics and Metabolism
Mefenamic acid is rapidly absorbed after oral administration, reaching peak plasma levels in 2 to 4 hours. It has a relatively short elimination half-life of approximately 2 hours in humans, though this may vary in rodent models. The drug is over 90% bound to plasma proteins. Metabolism primarily occurs in the liver via the cytochrome P450 enzyme CYP2C9, leading to the formation of 3-hydroxymethyl mefenamic acid and subsequently 3-carboxymefenamic acid. These metabolites are then excreted mainly through the kidneys.
Experimental Protocols
1. Neuroprotection Model (Alzheimer's Disease)
This protocol is adapted from studies investigating the neuroprotective effects of mefenamic acid in rodent models of Alzheimer's disease.
-
Animal Model: Female Lister hooded rats (200–230 g) or 3xTg-AD mice (13-14 months of age).
-
Disease Induction (Rat Model): Acute unilateral intracerebroventricular injection of soluble Aβ1-42 (5 nmol in 10 µl).
-
Mefenamic Acid Preparation: Dissolve mefenamic acid in a suitable vehicle. For intraperitoneal injections, a vehicle such as 10% Dimethyl sulfoxide (DMSO) in palm oil can be used. For osmotic minipumps, the vehicle should be appropriate for continuous delivery.
-
Administration Protocol (Rat Model):
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: 5 mg/kg body weight.
-
Frequency: Daily for 14 days, starting one day before the Aβ1-42 injection.
-
-
Administration Protocol (Mouse Model):
-
Route: Continuous infusion via osmotic minipump.
-
Dosage: 25 mg/kg per day.
-
Duration: 28 days.
-
-
Outcome Measures:
-
Cognitive Function: Novel Object Recognition (NOR) test to assess memory.
-
Neuroinflammation: Immunohistochemical analysis of brain sections for microglial activation (Iba1) and IL-1β expression.
-
2. Ischemic Stroke Model
This protocol is based on a study evaluating the neuroprotective effects of mefenamic acid in a rat model of ischemic stroke.
-
Animal Model: Adult male Wistar rats.
-
Disease Induction: 2-hour middle cerebral artery occlusion (MCAO).
-
Mefenamic Acid Preparation: Prepare for intracerebroventricular infusion.
-
Administration Protocol:
-
Route: Intracerebroventricular (ICV) infusion via an osmotic minipump.
-
Dosage: 0.5 or 1 mg/kg.
-
Duration: Continuous infusion for 24 hours, starting 1 hour prior to MCAO.
-
-
Outcome Measures:
-
Infarct volume and total ischemic brain damage assessment.
-
In vitro assessment of glutamate-evoked excitotoxicity in cultured hippocampal neurons.
-
3. Immunomodulation and Nephrotoxicity Studies
This protocol is derived from studies investigating the immunomodulatory and potential toxic effects of mefenamic acid in mice.
-
Animal Model: Mice.
-
Mefenamic Acid Preparation: Dissolve in 10% Dimethyl sulfoxide (DMSO) in Palm oil for intraperitoneal injection.
-
Administration Protocol (Immunomodulation):
-
Route: Intraperitoneal (i.p.).
-
Dosage: Low (1.5 mg/kg), medium (3 mg/kg), and high (5 mg/kg) doses.
-
Frequency: Daily for 10 days.
-
-
Administration Protocol (Nephrotoxicity):
-
Route: Intraperitoneal (i.p.).
-
Acute Dosing: Single dose of 100 or 200 mg/kg.
-
Chronic Dosing: Daily doses of 50 or 100 mg/kg for 14 days.
-
-
Outcome Measures:
-
Immunomodulation: Hematological analysis (WBC, RBC, hemoglobin, lymphocytes, neutrophils), delayed-type hypersensitivity (DTH) response, and hemagglutination assay.
-
Nephrotoxicity: Measurement of plasma blood urea nitrogen (BUN) and creatinine levels, and histological examination of kidney tissue.
-
Data Presentation
Table 1: Mefenamic Acid Dosage and Administration in Rodent Models
| Research Area | Animal Model | Dosage | Route of Administration | Treatment Duration | Reference |
| Neuroprotection (Alzheimer's) | Female Lister Hooded Rats | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | |
| Neuroprotection (Alzheimer's) | 3xTg-AD Mice | 25 mg/kg/day | Osmotic Minipump | 28 days | |
| Neuroprotection (Stroke) | Adult Male Wistar Rats | 0.5 or 1 mg/kg | Intracerebroventricular (ICV) | 24 hours | |
| Immunomodulation | Mice | 1.5, 3, or 5 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | |
| Nephrotoxicity (Acute) | Mice | 100 or 200 mg/kg | Intraperitoneal (i.p.) | Single dose | |
| Nephrotoxicity (Chronic) | Mice | 50 or 100 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | |
| Reproductive System Effects | Female Albino Rats | 10 or 20 mg/kg | Oral Gavage | 35 days |
Table 2: Pharmacokinetic Parameters of Mefenamic Acid
| Parameter | Value | Species | Reference |
| Bioavailability | ~90% (oral) | Human | |
| Protein Binding | >90% | Human | |
| Metabolism | Hepatic (CYP2C9) | Human | |
| Elimination Half-life | ~2 hours | Human | |
| Excretion | Renal (52-67%), Fecal (20-25%) | Human | |
| Oral LD50 | 740 mg/kg | Rat |
Mandatory Visualization
Caption: Mefenamic acid inhibits the NLRP3 inflammasome, blocking inflammatory cytokine production.
Caption: A typical workflow for conducting in vivo studies with mefenamic acid in rodent models.
References
Application Note: Quantification of Mefexamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mefexamide in human plasma. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and clinical research.
Introduction
This compound is a psychostimulant drug, and its quantification in biological matrices is essential for pharmacokinetic and toxicological studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[1] This application note provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in human plasma, which would require validation according to regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d6 (proposed internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of this compound-d6 (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate this compound working solutions to prepare CS and QC samples at various concentration levels.
Sample Preparation
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d6 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 293.2 114.1 20 | this compound-d6 | 299.2 | 120.1 | 20 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the hypothetical quantitative data from a method validation study.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.025x + 0.001 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-115 | 85-115 |
| High | 800 | 85-115 | 85-115 |
Visualizations
Caption: Overall experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
This application note presents a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for method development and validation. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction makes this method potentially robust and suitable for high-throughput analysis in a research setting. It is imperative that this method undergoes a full validation to demonstrate its suitability for its intended purpose.
References
Application Notes and Protocols for Assessing the Neuroactivity of Mefexamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefexamide is a compound that has been clinically observed to exhibit psychotonic and antidepressant properties.[1][2] Psychotropic agents are known to exert their therapeutic effects by modulating brain monoamines and other neurotransmitter systems.[3] The precise molecular and cellular mechanisms underlying the neuroactivity of this compound, however, remain to be fully elucidated. As with many antidepressant compounds, its efficacy is likely linked to the promotion of neuroplasticity, a process that can be investigated through various in vitro cell-based assays.[4]
This document provides a comprehensive guide for the initial assessment of this compound's neuroactive profile using established cell-based assays. Due to a lack of publicly available preclinical data for this compound, this application note serves as a foundational framework for researchers to begin characterizing its effects on neuronal health, morphology, and connectivity. The protocols detailed herein are designed to be adapted for screening and mechanistic studies, providing a robust starting point for investigating this compound's therapeutic potential.
The following sections outline protocols for fundamental assays in neuropharmacology:
-
Neuronal Viability and Neurotoxicity Assays: To determine the therapeutic window and potential cytotoxic effects of this compound.
-
Neurite Outgrowth Assay: To assess the impact of this compound on neuronal differentiation and plasticity.[5]
-
Synaptogenesis Assay: To evaluate the effect of this compound on the formation of synaptic connections between neurons.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized to allow for clear interpretation and comparison across different concentrations of this compound and controls. The following tables are presented as templates for data organization.
Table 1: Neuronal Viability and Neurotoxicity Data
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Release) |
| Vehicle Control | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 102 ± 4.8 | 1.5 ± 1.8 |
| 1 | 98 ± 6.1 | 3.2 ± 2.5 |
| 10 | 95 ± 5.5 | 5.8 ± 3.0 |
| 50 | 75 ± 7.3 | 24.5 ± 4.2 |
| 100 | 40 ± 8.9 | 58.9 ± 6.7 |
| Positive Control (e.g., Staurosporine) | 10 ± 3.4 | 95 ± 4.5 |
Data are represented as mean ± standard deviation.
Table 2: Neurite Outgrowth Assay Data
| This compound Conc. (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Cell | Number of Branch Points per Cell |
| Vehicle Control | 50 ± 8.5 | 3.2 ± 0.8 | 2.1 ± 0.5 |
| 0.1 | 55 ± 9.1 | 3.5 ± 0.9 | 2.4 ± 0.6 |
| 1 | 72 ± 10.3 | 4.1 ± 1.0 | 3.5 ± 0.8 |
| 10 | 85 ± 11.2 | 4.8 ± 1.2 | 4.2 ± 1.1 |
| 50 | 60 ± 9.8 | 3.8 ± 0.9 | 2.9 ± 0.7 |
| Positive Control (e.g., BDNF) | 110 ± 12.5 | 5.5 ± 1.4 | 6.3 ± 1.5 |
Data are represented as mean ± standard deviation.
Table 3: Synaptogenesis Assay Data
| This compound Conc. (µM) | Synapse Density (Puncta per 100 µm of Dendrite) | Pre-synaptic Puncta Intensity (RFU) | Post-synaptic Puncta Intensity (RFU) |
| Vehicle Control | 8.2 ± 1.5 | 1500 ± 250 | 1800 ± 300 |
| 0.1 | 9.1 ± 1.7 | 1650 ± 280 | 1950 ± 320 |
| 1 | 12.5 ± 2.1 | 2100 ± 350 | 2400 ± 400 |
| 10 | 15.8 ± 2.5 | 2800 ± 450 | 3200 ± 500 |
| 50 | 10.1 ± 1.9 | 1800 ± 310 | 2100 ± 360 |
| Positive Control (e.g., Glycine) | 18.2 ± 2.8 | 3500 ± 550 | 4000 ± 600 |
RFU = Relative Fluorescence Units. Data are represented as mean ± standard deviation.
Experimental Protocols
Neuronal Viability and Neurotoxicity Assays
These assays are crucial for determining the concentration range of this compound that is non-toxic to neuronal cells, a prerequisite for subsequent functional assays. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.
a. Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model. For a more differentiated phenotype, cells can be pre-treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).
-
Culture Conditions: Culture cells in a humidified incubator at 37°C with 5% CO2.
b. MTT Assay Protocol
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control. Include a positive control for cytotoxicity (e.g., 1 µM staurosporine). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
c. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate. Include a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 15-30 minutes at room temperature, protected from light. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the vehicle control and the maximum LDH release control.
Neurite Outgrowth Assay
This assay assesses the ability of this compound to promote the extension and branching of neurites, a key process in neuronal development and regeneration.
a. Cell Differentiation and Seeding
-
Differentiation: Differentiate SH-SY5Y cells by treating them with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL BDNF for an additional 3-5 days to achieve a more mature neuronal phenotype.
-
Seeding: Plate the differentiated SH-SY5Y cells onto coated 96-well plates (e.g., with poly-L-lysine or Matrigel) at a low density to allow for neurite extension.
b. Neurite Outgrowth Protocol
-
Compound Treatment: Treat the differentiated cells with various non-toxic concentrations of this compound (determined from the viability assays). Include a vehicle control and a positive control (e.g., 50 ng/mL BDNF). Incubate for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker such as β-III tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of primary neurites, and number of branch points per neuron.
-
Synaptogenesis Assay
This assay quantifies the formation of synapses, the specialized junctions between neurons, by detecting the co-localization of pre- and post-synaptic protein markers.
a. Cell Culture
-
For this assay, primary neuronal cultures (e.g., from rodent hippocampus or cortex) or human iPSC-derived neurons are recommended as they form more robust synaptic networks than SH-SY5Y cells. Culture these neurons for at least 14-21 days to allow for synapse maturation.
b. Synaptogenesis Protocol
-
Compound Treatment: Treat the mature neuronal cultures with non-toxic concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells as described in the neurite outgrowth protocol.
-
Incubate with primary antibodies against a pre-synaptic marker (e.g., Synaptophysin or VGLUT1) and a post-synaptic marker (e.g., PSD-95 or Homer1) simultaneously overnight at 4°C. A dendritic marker like MAP2 can also be included to visualize the neuronal morphology.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire multi-channel fluorescence images using a confocal or high-content microscope.
-
Use image analysis software to identify and quantify the co-localized pre- and post-synaptic puncta along the dendrites (identified by MAP2 staining).
-
The number of co-localized puncta per unit length of dendrite is a measure of synapse density.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway potentially involved in this compound's neuroactive effects and the general experimental workflows for the described assays.
Caption: Hypothetical signaling cascade for this compound's neurotrophic effects.
Caption: Workflow for assessing neuronal viability and cytotoxicity.
Caption: Workflow for the neurite outgrowth assay.
Caption: Workflow for the synaptogenesis assay.
References
- 1. Mechanism of psychoactive drug action in the brain: simulation modeling of GABAA receptor interactions at non-equilibrium conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychotropic drugs: mechanism of action at the neurotransmitter level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro tests - Depression - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols: Techniques for Synthesizing Mefexamide Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mefexamide, chemically known as N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, is a compound that has been explored for various pharmacological activities. The systematic modification of its core structure is crucial for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in drug discovery, providing insights into how specific chemical features of a molecule contribute to its biological activity, thereby guiding the design of more potent and selective analogs.[1][2] This document outlines synthetic strategies and detailed protocols for generating a library of this compound analogs for comprehensive SAR analysis.
General Synthetic Strategy for this compound Analogs
The synthesis of this compound analogs can be efficiently achieved through a convergent strategy involving two key building blocks: a substituted phenoxyacetyl chloride and a substituted N,N-dialkyl-ethylenediamine. This approach allows for diversification at two primary regions of the this compound scaffold:
-
The Aromatic Ring (R¹): By using various substituted phenols, analogs with different electronic and steric properties on the phenoxy ring can be generated.
-
The Amine Side-Chain (R² and R³): By using different N,N-disubstituted ethylenediamines, the lipophilicity and steric bulk of the terminal amine can be modified.
The general synthetic workflow involves a two-step process: preparation of a key intermediate (a substituted 2-phenoxyacetyl chloride) followed by amidation with a desired amine.
Caption: General workflow for synthesizing a library of this compound analogs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound analogs. All chemicals should be purchased from commercial sources and used as received unless otherwise noted.[3] Reaction progress can be monitored using thin-layer chromatography (TLC).[3]
Protocol 1: Synthesis of 2-(4-methoxyphenoxy)acetic acid (Intermediate)
This protocol describes the synthesis of the carboxylic acid intermediate starting from a substituted phenol.
Materials:
-
4-methoxyphenol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Williamson Ether Synthesis:
-
To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Evaporate the solvent under reduced pressure to yield the crude ethyl 2-(4-methoxyphenoxy)acetate.
-
-
Saponification:
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
The product, 2-(4-methoxyphenoxy)acetic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound Analog (Final Product)
This protocol details the final amide coupling step to produce the target this compound analog.
Materials:
-
2-(4-methoxyphenoxy)acetic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dry Dichloromethane (DCM)
-
N,N-diethylethylenediamine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)[3]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
Suspend 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in dry DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 2-(4-methoxyphenoxy)acetyl chloride. Use this intermediate immediately in the next step.
-
-
Amide Coupling:
-
Dissolve N,N-diethylethylenediamine (1.1 eq) and a base such as triethylamine (2.5 eq) in dry DCM and cool to 0 °C.
-
Add a solution of the crude acyl chloride (1.0 eq) in dry DCM dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the final this compound analog.
-
Structure-Activity Relationship (SAR) Data Presentation
A systematic SAR study involves synthesizing a matrix of analogs by varying substituents at the R¹ and R²/R³ positions and evaluating their biological activity. Quantitative data, such as binding affinity (Ki or IC₅₀) and functional activity (EC₅₀ or % inhibition), should be organized into tables for clear comparison. While a comprehensive SAR dataset for this compound is not publicly available, Table 1 provides a template for how such data should be presented.
Table 1: Hypothetical SAR Data for this compound Analogs
| Analog ID | R¹ (Phenoxy Ring) | R² / R³ (Amine) | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, µM) |
| This compound | 4-OCH₃ | Ethyl / Ethyl | 150 | 1.2 |
| ANA-01 | H | Ethyl / Ethyl | 350 | 5.5 |
| ANA-02 | 4-Cl | Ethyl / Ethyl | 95 | 0.8 |
| ANA-03 | 4-F | Ethyl / Ethyl | 110 | 1.0 |
| ANA-04 | 3,4-diCl | Ethyl / Ethyl | 50 | 0.4 |
| ANA-05 | 4-OCH₃ | Methyl / Methyl | 200 | 2.1 |
| ANA-06 | 4-OCH₃ | Isopropyl / Isopropyl | 450 | >10 |
| ANA-07 | 4-Cl | Methyl / Methyl | 120 | 1.3 |
This table contains illustrative data to demonstrate SAR principles. For example, the data suggests that electron-withdrawing groups at the 4-position of the phenoxy ring (ANA-02, ANA-04) may increase potency, while increasing steric bulk on the terminal amine (ANA-06) may decrease it.
Putative Mechanism of Action & Signaling
The design of new analogs is often guided by the compound's mechanism of action. For many drugs, this involves binding to a specific protein target, such as a receptor or enzyme, and modulating its downstream signaling pathway. An SAR study aims to define the molecular features that optimize this interaction. For a hypothetical G-protein coupled receptor (GPCR) target, the binding of a this compound analog would initiate a cascade of intracellular events, leading to a cellular response.
Caption: Generic signaling pathway initiated by ligand-receptor binding.
References
Application of Mefexamide in Neurological Disorder Models: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefexamide, a derivative of Meclofenoxate, has been historically investigated for its potential as a central nervous system stimulant and antidepressant.[1] Meclofenoxate itself is known to be a cholinergic agent and is sometimes classified as a nootropic, a class of substances purported to enhance cognitive function.[2][3][4][5] Despite this background, a comprehensive review of contemporary scientific literature reveals a significant lack of recent preclinical or clinical studies investigating the application of this compound in specific models of neurological disorders. This document aims to provide a framework for potential future research by outlining general principles and protocols for evaluating novel compounds in such models, while acknowledging the current absence of this compound-specific data.
Potential Areas of Investigation for this compound
Given its historical classification as an antidepressant and its relation to a nootropic agent, this compound could theoretically be investigated in models of:
-
Depressive and Anxiety Disorders: Animal models are crucial for understanding the neurobiology of these disorders and for the initial screening of potential therapeutic agents.
-
Cognitive Decline and Neurodegenerative Diseases: Nootropic compounds are often studied for their potential to mitigate cognitive deficits associated with aging and neurodegenerative conditions like Alzheimer's disease.
General Experimental Protocols for Neurological Disorder Models
While specific protocols for this compound are not available, the following sections outline standardized methodologies commonly employed in the field for testing novel therapeutic compounds in animal models of depression, anxiety, and cognitive impairment. These protocols are provided as a guide for future research design.
Animal Models
A variety of animal models are available to simulate aspects of human neurological and psychiatric conditions. The choice of model depends on the specific hypothesis being tested.
Table 1: Common Animal Models for Depression and Anxiety
| Model | Description | Typical Outcome Measures |
| Forced Swim Test (FST) | Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured as an indicator of behavioral despair. | Immobility time, swimming time, climbing time |
| Tail Suspension Test (TST) | Mice are suspended by their tails. The duration of immobility is measured as an indicator of a depression-like state. | Immobility time |
| Chronic Unpredictable Mild Stress (CUMS) | Animals are subjected to a series of mild, unpredictable stressors over an extended period to induce a state resembling anhedonia and behavioral despair. | Sucrose preference, coat state, body weight changes, locomotor activity |
| Elevated Plus Maze (EPM) | The maze consists of two open and two enclosed arms. The time spent in the open arms is used to assess anxiety-like behavior. | Time spent in open arms, number of entries into open arms |
| Social Interaction Test | The time an animal spends interacting with a novel conspecific is measured. Reduced interaction time can indicate anxiety or a depression-like state. | Time spent in social interaction |
Drug Preparation and Administration
The method of drug preparation and the route of administration are critical for ensuring accurate and reproducible results.
Protocol 1: Preparation of this compound for Administration (Hypothetical)
-
Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., sterile saline, distilled water, 0.5% carboxymethylcellulose).
-
Preparation of Suspension/Solution:
-
For soluble compounds, dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration.
-
For poorly soluble compounds, create a homogenous suspension using a suitable suspending agent.
-
-
Ensure Sterility: For parenteral routes of administration, the final preparation should be sterilized, for example, by filtration through a 0.22 µm filter.
-
Storage: Store the prepared solution or suspension under appropriate conditions (e.g., refrigerated, protected from light) to maintain stability.
Table 2: Common Routes of Administration in Rodent Models
| Route | Description | Advantages | Disadvantages |
| Oral (p.o.) | Administration via gavage directly into the stomach. | Mimics clinical route of administration for many drugs. | Potential for first-pass metabolism; stress-inducing. |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | Rapid absorption; bypasses first-pass metabolism. | Can cause local irritation; risk of injecting into organs. |
| Subcutaneous (s.c.) | Injection into the layer of skin directly below the dermis and epidermis. | Slower, more sustained absorption. | Limited volume can be administered. |
| Intravenous (i.v.) | Injection directly into a vein. | 100% bioavailability; immediate effect. | Technically challenging in small animals; can cause embolism. |
The dosage of a test compound is a critical parameter and should be determined through dose-response studies.
Potential Signaling Pathways for Investigation
The therapeutic effects of drugs targeting neurological disorders are often mediated through the modulation of specific intracellular signaling pathways that regulate neuronal survival, plasticity, and function. While the precise molecular targets of this compound are not well-defined in recent literature, future studies could explore its effects on pathways implicated in neuroprotection and antidepressant action.
Figure 1: Hypothetical Signaling Pathways for this compound Action
Caption: Potential mechanism of this compound's action in neurons.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel compound like this compound in preclinical models of neurological disorders.
Figure 2: Preclinical Evaluation Workflow
Caption: A generalized workflow for preclinical drug evaluation.
Conclusion
The application of this compound in modern, well-characterized models of neurological disorders remains an unexplored area of research. The information and protocols provided herein are based on general practices in preclinical neuroscience and are intended to serve as a foundational guide for researchers interested in investigating the potential therapeutic effects of this compound. Future studies are warranted to establish a pharmacological profile for this compound in the context of neurological diseases. Such research would require a systematic approach, beginning with basic characterization and culminating in rigorous testing in relevant animal models.
References
- 1. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Modulators of Mefexamide's Potential Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefexamide is a central nervous system stimulant and antidepressant whose precise molecular targets have not been extensively characterized. Based on its pharmacological classification, it is hypothesized that this compound may exert its effects through modulation of monoamine transporters, which are key regulators of neurotransmission. This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds, such as this compound, that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The protocols described herein are for two robust HTS methodologies: a fluorescence-based substrate uptake assay and a competitive radioligand binding assay. These assays are suitable for screening large compound libraries to identify novel modulators of monoamine transporters.
Introduction to this compound and its Hypothesized Targets
This compound is a previously marketed central nervous system stimulant with antidepressant properties.[1][2] While its clinical use has been discontinued, its chemical structure and pharmacological profile suggest that it may interact with key proteins involved in neurotransmission. A plausible mechanism of action for a CNS stimulant and antidepressant is the inhibition of monoamine transporters (MATs).[3][4][5] These transporters, including DAT, NET, and SERT, are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, which is a known mechanism for many antidepressant and stimulant drugs.
These application notes provide a framework for screening compounds like this compound against these hypothesized targets using industry-standard HTS assays.
High-Throughput Screening Assays for Monoamine Transporters
Two primary types of HTS assays are widely used to identify modulators of monoamine transporters: fluorescence-based uptake assays and radioligand binding assays.
-
Fluorescence-Based Substrate Uptake Assays: These are functional assays that measure the ability of a test compound to inhibit the uptake of a fluorescent substrate into cells expressing the transporter of interest. A decrease in fluorescence signal inside the cells indicates inhibition of the transporter.
-
Radioligand Binding Assays: These are competitive binding assays that measure the ability of a test compound to displace a known radiolabeled ligand from the transporter. A decrease in radioactivity bound to the cell membranes indicates that the test compound is binding to the transporter.
Data Presentation: Representative HTS Data
The following tables present hypothetical data from a primary screen of this compound and a set of control compounds against the three monoamine transporters.
Table 1: Primary HTS Results - Fluorescence-Based Substrate Uptake Assay (% Inhibition at 10 µM)
| Compound | DAT Inhibition (%) | NET Inhibition (%) | SERT Inhibition (%) |
| This compound | 65 | 85 | 30 |
| GBR 12909 (DATi) | 95 | 20 | 15 |
| Desipramine (NETi) | 10 | 98 | 5 |
| Fluoxetine (SERTi) | 5 | 15 | 92 |
| Vehicle (DMSO) | 0 | 0 | 0 |
Table 2: Dose-Response Analysis - IC50 Values (µM)
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| This compound | 2.5 | 0.8 | > 10 |
| GBR 12909 (DATi) | 0.05 | 5.2 | 8.9 |
| Desipramine (NETi) | 8.1 | 0.01 | 12.5 |
| Fluoxetine (SERTi) | 15.2 | 7.8 | 0.09 |
Experimental Protocols
Protocol 1: Fluorescence-Based Substrate Uptake Assay
This protocol describes a method for a 384-well plate-based fluorescence assay to measure the inhibition of monoamine transporter uptake.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescent substrate (e.g., a commercially available fluorescent monoamine analog)
-
Test compounds (including this compound) and control inhibitors
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Seed 20 µL of the cell suspension (e.g., 10,000 cells/well) into each well of a 384-well plate.
-
Incubate for 1-2 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
Add 10 µL of the compound solution to the appropriate wells. For control wells, add assay buffer with DMSO.
-
Incubate for 15 minutes at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent substrate solution in assay buffer according to the manufacturer's instructions.
-
Add 10 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes at an appropriate excitation/emission wavelength.
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic read).
-
Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).
-
Calculate the percent inhibition for each test compound.
-
For dose-response experiments, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay in a 96-well format to determine the affinity of test compounds for monoamine transporters.
Materials:
-
Cell membranes prepared from cells overexpressing human DAT, NET, or SERT
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT)
-
Non-specific binding inhibitor (e.g., a high concentration of a known inhibitor)
-
Test compounds (including this compound)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Plate Preparation:
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 50 µL of test compound dilutions or vehicle (for total binding) or non-specific inhibitor (for non-specific binding) to the appropriate wells.
-
-
Reaction Initiation:
-
Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.
-
Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the membranes by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Signal Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Calculate the percent inhibition for each test compound relative to the total specific binding.
-
For dose-response experiments, plot percent inhibition against compound concentration and fit the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway: Monoamine Transporter Function
Caption: Monoamine neurotransmitter reuptake pathway.
Experimental Workflow: Fluorescence-Based Uptake Assay
Caption: HTS workflow for fluorescence-based uptake assay.
Logical Relationship: Hit Confirmation Strategy
Caption: Strategy for hit identification and confirmation.
References
- 1. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 4. Designing modulators of monoamine transporters using virtual screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing modulators of monoamine transporters using virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Mefexamide for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefexamide is a compound with reported antidepressant-like effects, suggesting its potential interaction with molecular targets in the central nervous system.[1] To elucidate its mechanism of action and quantify its binding characteristics, radiolabeling of this compound is a crucial first step. A radiolabeled version of the compound, or a "radioligand," allows for sensitive and specific detection in various in vitro and in vivo binding assays.
This document provides a detailed, hypothetical protocol for the radiolabeling of this compound with Iodine-123 ([¹²³I]), a gamma-emitting radionuclide suitable for Single-Photon Emission Computed Tomography (SPECT) imaging.[2][3] Furthermore, it outlines comprehensive protocols for conducting saturation and competitive binding studies using the synthesized radioligand to determine its affinity for a hypothetical G-protein coupled receptor (GPCR) target and the density of this receptor in a given tissue.
Principle of Radiolabeling
The proposed method for radiolabeling this compound is through direct electrophilic radioiodination. This compound's chemical structure includes a phenolic ring, which is susceptible to electrophilic aromatic substitution.[4][5] In this reaction, an electrophilic form of radioiodine is generated from [¹²³I]NaI using an oxidizing agent, which then substitutes a hydrogen atom on the aromatic ring, incorporating the radioisotope into the this compound molecule.
Experimental Protocols
I. Radiolabeling of this compound with Iodine-123
This protocol describes the synthesis of [¹²³I]this compound via electrophilic substitution.
Materials and Reagents:
-
This compound hydrochloride
-
[¹²³I]Sodium Iodide (in 0.1 M NaOH)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Lead-shielded vials and handling equipment
Procedure:
-
Preparation of Reaction Mixture:
-
In a lead-shielded vial, dissolve 1 mg of this compound hydrochloride in 100 µL of 0.1 M phosphate buffer (pH 7.4).
-
-
Radioiodination Reaction:
-
Add 370-740 MBq (10-20 mCi) of [¹²³I]Sodium Iodide to the this compound solution.
-
Prepare a fresh solution of Chloramine-T (1 mg/mL in 0.1 M phosphate buffer).
-
Add 10 µL of the Chloramine-T solution to the reaction vial to initiate the electrophilic iodination.
-
Gently agitate the reaction mixture at room temperature for 60 seconds.
-
-
Quenching the Reaction:
-
Add 20 µL of freshly prepared sodium metabisulfite solution (2 mg/mL in water) to quench the reaction by reducing the excess Chloramine-T.
-
-
Purification by HPLC:
-
Inject the reaction mixture onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 1 mL/min. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Monitor the elution profile using both UV (at a wavelength suitable for this compound, e.g., 274 nm) and radioactivity detectors.
-
Collect the fraction corresponding to the [¹²³I]this compound peak.
-
-
Formulation of the Radioligand:
-
Remove the organic solvent from the collected HPLC fraction using a rotary evaporator under reduced pressure.
-
Reconstitute the purified [¹²³I]this compound in a suitable buffer for binding assays (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% bovine serum albumin).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product by analytical HPLC. It should be >95%.
-
Measure the specific activity (in GBq/µmol or Ci/mmol) by correlating the amount of radioactivity with the mass of this compound determined from a standard curve.
-
II. In Vitro Binding Assays
These protocols describe how to use [¹²³I]this compound to characterize its binding to a hypothetical GPCR expressed in a cell membrane preparation.
A. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials and Reagents:
-
[¹²³I]this compound of known specific activity
-
Unlabeled this compound
-
Cell membrane preparation expressing the hypothetical target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of [¹²³I]this compound in assay buffer, ranging from approximately 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare two sets of tubes: one for "total binding" and one for "non-specific binding."
-
-
Incubation:
-
To all tubes, add 50 µg of the cell membrane preparation.
-
To the "total binding" tubes, add the various concentrations of [¹²³I]this compound.
-
To the "non-specific binding" tubes, add the same concentrations of [¹²³I]this compound plus a high concentration of unlabeled this compound (e.g., 1000-fold higher than the radioligand's Kd) to saturate the specific binding sites.
-
Incubate all tubes at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of free radioligand (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.
-
B. Competitive Binding Assay
This assay determines the inhibitory constant (Ki) of unlabeled competitor compounds for the binding of [¹²³I]this compound.
Materials and Reagents:
-
Same as for the saturation binding assay, plus the unlabeled competitor compounds.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled competitor compound in assay buffer.
-
Use a single concentration of [¹²³I]this compound, typically at or below its Kd value.
-
-
Incubation:
-
In a series of tubes, add the cell membrane preparation, the fixed concentration of [¹²³I]this compound, and the varying concentrations of the competitor compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Follow the same filtration and counting procedure as in the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the logarithm of the competitor concentration (x-axis).
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
-
Data Presentation
The quantitative data from the binding studies should be summarized in a clear and structured table for easy comparison.
| Radioligand | Competitor | Receptor Source | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) |
| [¹²³I]this compound | - | Recombinant GPCR | Saturation | Value | Value | - |
| [¹²³I]this compound | This compound | Recombinant GPCR | Competition | - | - | Value |
| [¹²³I]this compound | Compound X | Recombinant GPCR | Competition | - | - | Value |
| [¹²³I]this compound | Compound Y | Recombinant GPCR | Competition | - | - | Value |
Visualizations
Experimental Workflow
Caption: Workflow for the radiosynthesis of [¹²³I]this compound and its use in binding studies.
Hypothetical Signaling Pathway
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine-123 - Wikipedia [en.wikipedia.org]
- 4. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrophysiological Recording Techniques with Mexiletine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, that exerts its effects primarily by blocking voltage-gated sodium channels.[1] Its therapeutic applications include the management of ventricular arrhythmias and its use in treating myotonic dystrophy and neuropathic pain.[1][2] These application notes provide detailed protocols for investigating the electrophysiological effects of Mexiletine using patch-clamp and in vivo recording techniques, catering to researchers in pharmacology, neuroscience, and cardiology.
Mechanism of Action
Mexiletine functions by inhibiting the inward sodium current (INa) during phase 0 of the action potential.[1] This blockade of fast sodium channels reduces the maximum rate of depolarization (Vmax) without significantly affecting the resting membrane potential.[3] The drug exhibits a state-dependent binding preference, showing a higher affinity for sodium channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent effects, where the block becomes more pronounced at higher frequencies of channel activation.
Signaling Pathway
The primary signaling pathway for Mexiletine's action is the direct physical blockade of the voltage-gated sodium channel pore. This inhibition reduces the influx of sodium ions, thereby dampening the excitability of cardiomyocytes and neurons.
Data Presentation: Quantitative Effects of Mexiletine
The following tables summarize the quantitative effects of Mexiletine on various electrophysiological parameters as reported in the literature.
| Parameter | Cell Type | Mexiletine Concentration | Effect | Reference |
| Peak INa | Human iPSC-derived Cardiomyocytes | 10 µM (chronic, 48h) | ~75% increase (after washout) | |
| Peak ICa,L | Rabbit Atrioventricular Nodal Myocytes | 30 µM | 16.4 ± 1.8% inhibition | |
| 100 µM | 41.8 ± 3.0% inhibition | |||
| Delayed Rectifier K+ Current (IK) | Rabbit Atrioventricular Nodal Myocytes | 30 µM | 34.3 ± 5.8% inhibition | |
| 100 µM | 52.7 ± 6.1% inhibition | |||
| Use-dependent INa Block | Guinea-pig Ventricular Myocytes | 40 µM | Significant reduction in peak average current |
| Sodium Channel Isoform | State | Mexiletine Affinity | Reference |
| Nav1.2 | Rested | Similar to Nav1.4 and Nav1.5 | |
| Open & Inactivated | Lower than Nav1.4 and Nav1.5 | ||
| Nav1.4 | Rested | Similar to Nav1.2 and Nav1.5 | |
| Open & Inactivated | High affinity | ||
| Nav1.5 | Rested | Similar to Nav1.2 and Nav1.4 | |
| Open & Inactivated | High affinity |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to investigate the effects of Mexiletine on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific sodium channel isoform or cardiomyocytes).
1. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Mexiletine Stock Solution: Prepare a 10 mM stock solution of Mexiletine hydrochloride in deionized water. This can be stored at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. Typical working concentrations range from 10 µM to 100 µM.
2. Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
4. Voltage-Clamp Protocols to Assess State-Dependent Block:
-
Resting State Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Perfuse with Mexiletine for 2-5 minutes and repeat the pulse protocol. The reduction in peak current amplitude reflects the block of the resting state.
-
-
Use-Dependent (Frequency-Dependent) Block:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Apply Mexiletine and repeat the pulse train protocol. The progressive decrease in current amplitude during the train indicates use-dependent block.
-
-
Inactivated State Block:
-
To assess the affinity for the inactivated state, use a protocol with a long depolarizing prepulse.
-
From a holding potential of -120 mV, apply a 500 ms prepulse to various potentials (e.g., from -100 mV to -20 mV) to induce varying degrees of steady-state inactivation.
-
Follow the prepulse with a test pulse to 0 mV to measure the available current.
-
Apply Mexiletine and repeat the protocol. A hyperpolarizing shift in the steady-state inactivation curve indicates a higher affinity for the inactivated state.
-
In Vivo Electrophysiology Protocol (Rodent Model)
This protocol provides a general framework for assessing the effects of systemically administered Mexiletine on neuronal activity in an anesthetized rodent.
1. Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine), following approved institutional animal care and use committee (IACUC) protocols.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., cortex, hippocampus).
2. Drug Administration:
-
Mexiletine can be administered intraperitoneally (i.p.) or intravenously (i.v.).
-
For i.p. administration in dogs, doses have ranged from 0.5 to 16.0 mg/kg. Dosages for rodents may need to be adjusted and optimized.
-
Dissolve Mexiletine hydrochloride in sterile saline.
-
Administer the drug and allow for an appropriate absorption time before starting recordings (e.g., 15-30 minutes for i.p. injection).
3. Electrophysiological Recording:
-
Slowly lower a recording electrode (e.g., a tungsten microelectrode or a silicon probe) into the target brain region.
-
Record spontaneous neuronal activity (single-unit or multi-unit activity) and/or local field potentials (LFPs).
-
Establish a stable baseline recording for at least 10-15 minutes before drug administration.
-
After drug administration, continue recording to observe changes in firing rate, bursting activity, or LFP power in different frequency bands.
-
Evoked potentials can also be measured by stimulating an afferent pathway before and after drug administration to assess effects on synaptic transmission and neuronal excitability.
4. Data Analysis:
-
Analyze changes in neuronal firing rates and patterns (e.g., inter-spike intervals, burst analysis) before and after Mexiletine administration.
-
For LFP data, perform spectral analysis to determine changes in power within specific frequency bands (e.g., delta, theta, gamma).
-
Compare the amplitude and latency of evoked potentials pre- and post-drug application.
References
Application Notes and Protocols for Behavioral Pharmacology Assays of Mefexamide in Animal Models
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, specific preclinical data for Mefexamide in the described behavioral assays are not publicly available. These protocols are based on established methodologies for assessing antidepressant, anxiolytic, and nootropic effects of novel compounds in rodent models.
Introduction
This compound is a compound that has been clinically studied for its antidepressant properties.[1] To thoroughly characterize its behavioral pharmacology profile in a preclinical setting, a battery of well-validated animal models is essential. These assays can elucidate its potential efficacy as an antidepressant, anxiolytic, or cognitive enhancer, and help to determine its mechanism of action. This document provides detailed protocols for a series of behavioral assays applicable to the study of this compound in rodent models.
Hypothetical Data Summary
The following tables present hypothetical quantitative data that might be expected from preclinical studies of this compound. These are for illustrative purposes to guide researchers in data presentation.
Table 1: Hypothetical Effects of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle (Saline) | - | 150 ± 10 |
| This compound | 10 | 120 ± 8 |
| This compound | 30 | 95 ± 7** |
| This compound | 100 | 80 ± 6 |
| Fluoxetine (Control) | 20 | 85 ± 8 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. |
Table 2: Hypothetical Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle (Saline) | - | 15 ± 3 | 20 ± 4 |
| This compound | 5 | 25 ± 4 | 30 ± 5 |
| This compound | 15 | 35 ± 5 | 40 ± 6 |
| This compound | 50 | 38 ± 6 | 42 ± 5 |
| Diazepam (Control) | 2 | 45 ± 7 | 50 ± 8 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM. |
Table 3: Hypothetical Effects of this compound in the Morris Water Maze (MWM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle (Saline) | - | 35 ± 5 | 30 ± 4 |
| This compound | 10 | 25 ± 4 | 40 ± 5 |
| This compound | 30 | 20 ± 3 | 50 ± 6 |
| Scopolamine (Impairment) | 1 | 50 ± 6# | 20 ± 3# |
| This compound + Scopolamine | 30 + 1 | 28 ± 4 | 38 ± 5 |
| *p < 0.05, **p < 0.01 compared to Vehicle. #p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy.[2][3]
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Transparent cylindrical containers (20 cm diameter, 30 cm height)
-
Water at 23-25°C
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Fluoxetine)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Allow male C57BL/6 mice (8-10 weeks old) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (10, 30, 100 mg/kg), vehicle, or Fluoxetine (20 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Session:
-
Data Analysis: Score the last 4 minutes of the test for immobility, defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The Elevated Plus Maze is a standard assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.
Objective: To evaluate the anxiolytic-like properties of this compound by measuring the exploration of the open arms of an elevated plus-shaped maze.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor)
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Positive control (e.g., Diazepam)
-
Video tracking system
Procedure:
-
Animal Acclimation: Allow male Wistar rats (250-300 g) to acclimate to the dimly lit testing room for at least 60 minutes.
-
Drug Administration: Administer this compound (5, 15, 50 mg/kg), vehicle, or Diazepam (2 mg/kg) via oral gavage (p.o.) 60 minutes before the test.
-
Test Session:
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
Objective: To determine if this compound enhances cognitive function, specifically spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (20-22°C)
-
Submerged escape platform (10 cm diameter)
-
Visual cues placed around the room
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Amnesic agent (e.g., Scopolamine)
-
Video tracking system
Procedure:
-
Animal Acclimation: Allow male C57BL/6 mice (10-12 weeks old) to acclimate to the testing room for at least 60 minutes each day of testing.
-
Drug Administration: Administer this compound (10, 30 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day. In a separate cohort, administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to testing, and this compound 60 minutes prior, to assess reversal of cognitive deficits.
-
Acquisition Phase (Days 1-4):
-
Conduct four trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the platform is not found within 60 seconds, guide the mouse to it.
-
Allow the mouse to remain on the platform for 15 seconds.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
-
Data Analysis: Key parameters include the escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial. A shorter escape latency and more time in the target quadrant indicate enhanced spatial memory.
Mandatory Visualizations
Caption: Experimental workflow for assessing the behavioral pharmacology of this compound.
Caption: Hypothesized signaling pathway for this compound's behavioral effects.
References
- 1. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmidex.com [pharmidex.com]
- 3. Frontiers | Behavioral effects of adult male mice induced by low-level acetamiprid, imidacloprid, and nicotine exposure in early-life [frontiersin.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Mefexamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For drugs targeting the CNS, overcoming this barrier is a critical step in drug development. Conversely, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects. Mefexamide, a compound with the molecular formula C15H24N2O3[3][4], requires a thorough assessment of its BBB permeability to determine its potential for CNS applications or its risk of CNS-related adverse effects.
These application notes provide a comprehensive overview of the methods available to assess the BBB permeability of this compound, ranging from computational predictions to detailed in vitro and in vivo experimental protocols.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is the first step in predicting its ability to cross the BBB. Generally, small, lipophilic molecules with a molecular weight under 400-500 Da and forming fewer than 8-10 hydrogen bonds are more likely to passively diffuse across the BBB.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H24N2O3 | |
| Molecular Weight | 280.36 g/mol | |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | |
| Solubility | 32 µg/mL (at pH 7.4) | |
| Collision Cross Section | 171.2 Ų [M+H]⁺ |
In Silico Assessment of BBB Permeability
In silico models offer a rapid and cost-effective initial screening of BBB permeability based on the molecular structure and physicochemical properties of the compound. These computational methods can predict the logBB (the logarithmic ratio of the steady-state concentration of a drug in the brain to that in the blood) or the permeability-surface area product (logPS).
Various models, including Artificial Neural Networks (ANN) and Support Vector Machines (SVM), utilize descriptors such as LogP, molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA) to predict BBB penetration.
Logical Workflow for In Silico Prediction
Caption: Workflow for in silico prediction of BBB permeability.
In Vitro Methods for Assessing BBB Permeability
In vitro models provide a more direct measure of permeability and are valuable for screening compounds before proceeding to more complex and costly in vivo studies.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening tool that predicts passive diffusion across the BBB. It utilizes a 96-well plate system where an artificial membrane composed of brain lipids separates a donor and an acceptor compartment.
Table 2: PAMPA-BBB Permeability Classification
| Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted CNS Permeability |
| > 4.0 | High (CNS+) |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low (CNS-) |
| Source: Adapted from |
-
Prepare Solutions:
-
Dissolve this compound in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.
-
Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).
-
-
Coat the Donor Plate:
-
Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.
-
-
Prepare the Assay Plate:
-
Add 300 µL of buffer to each well of the acceptor plate.
-
Add 150 µL of the this compound solution to each well of the coated donor plate.
-
-
Assemble and Incubate:
-
Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 10-20 hours.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) or effective permeability (Pe) using established equations.
-
PAMPA-BBB Experimental Workflow
Caption: Experimental workflow for the PAMPA-BBB assay.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used cell-based model to predict human intestinal absorption and, by extension, can provide insights into BBB permeability, particularly regarding active transport and efflux mechanisms. Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express various transporters.
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in a Transwell plate system for approximately 21 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω x cm² is generally considered acceptable.
-
-
Permeability Assay:
-
Equilibrate the Caco-2 monolayers with a pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) transport, add this compound (typically at 10 µM) to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical (B-A) transport, add this compound to the basolateral side and fresh buffer to the apical side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantify the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests that the compound is a substrate for an efflux transporter.
-
In Vivo Methods for Assessing BBB Permeability
In vivo methods provide the most accurate assessment of BBB permeability in a physiological context, though they are more resource-intensive.
Intravenous (IV) Injection in Rodents
This method involves administering the test compound intravenously and subsequently measuring its concentration in the brain and plasma.
-
Animal Preparation:
-
Use appropriate mouse strains (e.g., C57BL/6).
-
Anesthetize the mouse using a suitable anesthetic agent.
-
-
Compound Administration:
-
Dissolve this compound in a vehicle suitable for intravenous injection.
-
Inject a known dose of the this compound solution into the tail vein of the mouse.
-
-
Sample Collection:
-
At predetermined time points after injection, collect blood samples via cardiac puncture.
-
Immediately following blood collection, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain and homogenize it.
-
-
Sample Analysis:
-
Process the plasma and brain homogenate samples.
-
Determine the concentration of this compound in both plasma and brain samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) or logBB.
-
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the perfusate composition and direct measurement of cerebrovascular transport.
-
Surgical Preparation:
-
Anesthetize the rat.
-
Perform a surgical procedure to expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery for perfusion.
-
-
Perfusion:
-
Initiate perfusion with a physiological buffer to wash out the blood.
-
Switch to a perfusion medium containing a known concentration of this compound and a vascular space marker.
-
Perfuse for a short, defined period (e.g., 60 seconds).
-
-
Sample Collection and Analysis:
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain and determine the amount of this compound and the vascular marker in the brain tissue.
-
-
Data Analysis:
-
Calculate the brain uptake clearance or permeability-surface area (PS) product.
-
Signaling Pathway of Drug Transport Across the BBB
Caption: Mechanisms of drug transport across the BBB.
Conclusion
The assessment of this compound's BBB permeability requires a multi-tiered approach. Initial in silico predictions can provide a rapid and economical first pass. Subsequently, in vitro assays such as PAMPA-BBB and Caco-2 permeability studies can offer more direct evidence of passive diffusion and the potential for active transport, respectively. Finally, for definitive characterization, in vivo studies in animal models are essential to understand the compound's behavior in a complex physiological system. The data generated from these methods will be crucial for guiding the future development and application of this compound.
References
- 1. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H24N2O3 | CID 4045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mefexamide Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Mefexamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound? A1: this compound, or N-[2-(Diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, is typically synthesized through an amide coupling reaction. A plausible and common approach involves the reaction of an activated derivative of 4-methoxyphenoxyacetic acid with N,N-diethylethylenediamine. The carboxylic acid can be activated by converting it into an acyl chloride or by using a coupling reagent.
Q2: Why is my amide coupling reaction yield for this compound consistently low? A2: Low yields can stem from several factors including inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, formation of unreactive salts, or suboptimal reaction conditions such as solvent, temperature, and stoichiometry. Careful selection of coupling reagents and optimization of reaction parameters are crucial.
Q3: I'm observing significant peak tailing during the column chromatography purification of this compound. What is the cause and how can it be resolved? A3: This is a common issue when purifying basic amines like this compound on standard silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation. This can be addressed by adding a competing base, such as 0.5-2% triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, using a different stationary phase like basic alumina or amine-functionalized silica can also resolve this issue.[1][2][3]
Q4: What are the best methods for purifying the final this compound product? A4: Purification of this compound can be effectively achieved through column chromatography or recrystallization. For column chromatography, using a mobile phase containing a small amount of triethylamine is recommended to prevent peak tailing on silica gel.[1][2] Recrystallization is also a viable method, often performed by converting the basic this compound into its hydrochloride salt, which can then be recrystallized from a suitable solvent system like ethanol/ether.
Q5: How can I monitor the progress of the this compound synthesis reaction? A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of dichloromethane and methanol, should be used to achieve good separation between the starting materials (4-methoxyphenoxyacetic acid and N,N-diethylethylenediamine) and the this compound product. The spots can be visualized under UV light or by using a suitable stain like potassium permanganate.
Synthesis Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation: The chosen coupling reagent may be unsuitable for 4-methoxyphenoxyacetic acid. 2. Formation of Unreactive Ammonium Salt: Direct mixing of the carboxylic acid and amine can form a salt that is unreactive towards coupling agents. 3. Moisture in Reaction: Water can hydrolyze the activated carboxylic acid intermediate. | 1. Select a more potent coupling reagent like HATU or COMU. Alternatively, convert the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine. 2. Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple Spots on TLC Indicating Side Products | 1. Diacylation of N,N-diethylethylenediamine: The primary amine of the diamine can react twice with the activated carboxylic acid. 2. Racemization (if applicable): If chiral starting materials are used, the reaction conditions might be causing loss of stereochemical purity. 3. Reaction of Amine with Coupling Reagent: Some coupling reagents can react with the amine to form a guanidinium byproduct. | 1. Use a slight excess of the diamine to favor mono-acylation. Control the reaction temperature, as lower temperatures often increase selectivity. 2. Add a racemization suppressant like HOBt or HOAt to the reaction mixture. Use phosphonium- or aminium-based coupling reagents. 3. Ensure proper order of addition. Typically, the carboxylic acid is activated first before the amine is introduced to the reaction mixture. |
| Difficulty in Isolating the Product during Workup | 1. Emulsion Formation: The basic nature of this compound can lead to emulsions during aqueous workup. 2. Product Solubility in Aqueous Layer: The hydrochloride salt of this compound can have some water solubility. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Adjust the pH of the aqueous layer to be basic (pH > 10) with NaOH before extraction to ensure this compound is in its free base form, which is more soluble in organic solvents. |
Purification Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Column Chromatography | ||
| Product Streaking/Tailing on Silica Gel | Strong interaction between the basic this compound and acidic silanol groups on the silica surface. | 1. Add a competing base to the mobile phase: Incorporate 0.5-2% triethylamine (TEA) into your eluent (e.g., dichloromethane/methanol). 2. Use an alternative stationary phase: Basic alumina or amine-functionalized silica can be used to avoid the acidic nature of standard silica gel. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to displace the highly polar, basic product from the silica gel. | 1. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). 2. Ensure the mobile phase contains triethylamine to reduce strong adsorption. |
| Co-elution of Impurities | The chosen mobile phase does not provide adequate separation between this compound and impurities. | 1. Optimize the solvent system: Systematically test different solvent mixtures and gradients to improve resolution. 2. Consider a different stationary phase: Alumina or reversed-phase silica (C18) may offer different selectivity. |
| Recrystallization | ||
| Product Fails to Crystallize | 1. Solution is not supersaturated: The concentration of this compound in the solvent is too low. 2. Inappropriate solvent system: The chosen solvent may be too good of a solvent for this compound at all temperatures. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Add an anti-solvent: Slowly add a solvent in which this compound is insoluble to induce precipitation. For this compound hydrochloride, a common solvent system is ethanol with the addition of diethyl ether as an anti-solvent. |
| Product Oils Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Lower the crystallization temperature. 2. Use a lower-boiling point solvent. 3. Dilute the solution slightly before cooling. |
| Low Recovery of Crystalline Product | The product has significant solubility in the cold recrystallization solvent. | 1. Ensure the solution is thoroughly cooled in an ice bath for an extended period. 2. Use a minimal amount of hot solvent to dissolve the crude product initially. 3. Wash the collected crystals with ice-cold solvent to minimize dissolution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol describes the synthesis of this compound from 4-methoxyphenoxyacetic acid by first converting it to the acyl chloride, followed by reaction with N,N-diethylethylenediamine.
Step 1: Synthesis of 4-methoxyphenoxyacetyl chloride
-
To a solution of 4-methoxyphenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-methoxyphenoxyacetyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve N,N-diethylethylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (~10 mL per gram of diamine) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 4-methoxyphenoxyacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction completion by TLC (e.g., 10% Methanol in DCM).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Prepare the mobile phase: A gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 3: Purification by Recrystallization as Hydrochloride Salt
-
Dissolve the crude this compound free base in a minimal amount of absolute ethanol.
-
Slowly add a solution of HCl in ethanol or isopropanol (or bubble HCl gas) until the solution is acidic (test with pH paper).
-
The this compound hydrochloride salt should precipitate. The precipitation can be enhanced by cooling the solution in an ice bath.
-
If precipitation is slow, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.
-
Allow the crystals to form, then collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified this compound hydrochloride crystals under vacuum.
Data Presentation
Table 1: Typical Reagent Stoichiometry for this compound Synthesis
| Reagent | Molar Equivalents (Acyl Chloride Method) | Molar Equivalents (Coupling Agent Method) |
| 4-methoxyphenoxyacetic acid | 1.0 | 1.0 |
| Oxalyl Chloride / Thionyl Chloride | 1.2 - 1.5 | - |
| N,N-diethylethylenediamine | 1.1 - 1.2 | 1.1 |
| Triethylamine / DIPEA (Base) | 1.5 - 2.0 | 2.0 - 3.0 |
| Coupling Agent (e.g., HATU) | - | 1.1 - 1.2 |
Table 2: Comparison of Purification Methods
| Method | Stationary Phase | Mobile Phase / Solvent | Advantages | Disadvantages |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol + 1% Triethylamine | Good for separating closely related impurities. | Requires removal of triethylamine from the final product. |
| Basic Alumina | Hexane/Ethyl Acetate | Avoids the need for a basic additive. | Can have different selectivity than silica. | |
| Recrystallization | N/A | Ethanol / Diethyl Ether | Can provide very high purity material. | Potential for lower yield due to solubility of the salt. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Mefexamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Mefexamide.
Disclaimer
Specific experimental data on the solubility enhancement of this compound is limited in publicly available literature. The following guidance is based on established principles for improving the solubility of poorly water-soluble drugs and may require optimization for this compound-specific formulations.
This compound Physicochemical Properties
A clear understanding of this compound's properties is crucial for developing an effective solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂O₃ | [1] |
| Molecular Weight | 280.36 g/mol | [1] |
| Aqueous Solubility (pH 7.4) | 32 µg/mL | PubChem CID 4045 |
| Chemical Name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers for my in vitro assay. What can I do?
A1: this compound exhibits low aqueous solubility (32 µg/mL at pH 7.4), which can be a significant challenge for in vitro studies. Here are some immediate troubleshooting steps:
-
pH Adjustment: this compound has a basic diethylamino group, which can be protonated at acidic pH. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). However, be mindful of the pH compatibility of your assay.
-
Use of Co-solvents: For initial screening, you can dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer.[3] Ensure the final solvent concentration is low enough to not affect your experimental system.[3]
-
Sonication: Gentle sonication can help to break down drug agglomerates and facilitate dissolution.
Q2: I am observing precipitation of this compound when I dilute my stock solution into the aqueous assay medium. How can I prevent this?
A2: This is a common issue with poorly soluble compounds. The following strategies can help maintain this compound in solution:
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, in the aqueous medium can help to form micelles that encapsulate the drug, preventing precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Q3: What are some advanced formulation strategies to improve the oral bioavailability of this compound?
A3: For in vivo studies and formulation development, more advanced techniques are necessary to overcome the solubility limitations of this compound. Consider the following approaches:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can be achieved through methods like solvent evaporation or hot-melt extrusion.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity. This can be achieved through media milling or high-pressure homogenization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving this compound in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gastrointestinal tract.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol is a general guideline and may require optimization for this compound.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD).
-
Slurry Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v water:ethanol) to form a thick paste.
-
Incorporation of this compound: Gradually add the accurately weighed this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture for 60-90 minutes. The consistency of the paste should be maintained by adding small amounts of the water-alcohol mixture if it becomes too dry.
-
Drying: The resulting paste is dried in a hot air oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder and stored in a desiccator.
Protocol 2: Formulation of this compound Nanosuspension (High-Pressure Homogenization)
This protocol provides a general procedure for preparing a nanosuspension.
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer or combination of stabilizers (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween® 80).
-
Initial Dispersion: Disperse a known amount of this compound (e.g., 1-5% w/v) in the stabilizer solution.
-
High-Shear Homogenization: Subject the dispersion to high-shear homogenization for 5-10 minutes to obtain a pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer at 1500-2000 bar for 10-20 cycles. The temperature should be controlled using a cooling system.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general method and should be optimized for this compound.
-
Solvent Selection: Identify a common volatile solvent in which both this compound and the chosen hydrophilic carrier (e.g., PVP K30, Soluplus®) are soluble. A common starting point is a mixture of dichloromethane and methanol.
-
Dissolution: Dissolve this compound and the carrier in the selected solvent system in the desired ratio (e.g., 1:1, 1:3, 1:5 drug to carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: The resulting solid mass is further dried in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Milling and Sieving: The dried solid dispersion is then milled and sieved to obtain a powder of uniform size.
Visualizations
Hypothetical Signaling Pathway for this compound's Antidepressant Action
As an antidepressant, this compound may exert its therapeutic effects by modulating neurotransmitter systems. A plausible, though unconfirmed, mechanism could involve the inhibition of monoamine reuptake transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This would lead to an increase in the synaptic concentration of these neurotransmitters, ultimately resulting in downstream signaling changes that alleviate depressive symptoms.
Caption: Hypothetical mechanism of this compound as a monoamine reuptake inhibitor.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting and optimizing a solubility enhancement strategy for a poorly soluble drug like this compound.
Caption: Workflow for selecting a solubility enhancement strategy.
Logical Relationship of Troubleshooting Steps
This diagram illustrates the decision-making process for addressing solubility issues with this compound in a research setting.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing In Vivo Studies for Novel Investigational Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies of novel investigational drugs.
Frequently Asked Questions (FAQs)
1. How do I select the appropriate starting dose for a first-in-animal study?
The selection of a starting dose for a first-in-animal (FIA) study is a critical step that relies on all available preclinical data. A common approach is to use the No-Observed-Adverse-Effect Level (NOAEL) determined in the most sensitive animal species during toxicology studies.[1][2] The NOAEL is the highest dose at which no adverse effects were observed. This value is then scaled to a Human Equivalent Dose (HED) using established allometric scaling methods, which account for differences in body surface area between species. Further safety factors are often applied to the HED to ensure a conservative and safe starting dose in humans.
2. What are the key considerations when choosing an administration route for an in vivo study?
The choice of administration route depends on several factors, including the physicochemical properties of the drug, the desired pharmacokinetic profile, and the target organ or tissue. Common routes of administration in preclinical studies include:
-
Oral (PO): Convenient for many drugs, but bioavailability can be affected by first-pass metabolism in the liver.
-
Intravenous (IV): Bypasses absorption barriers, leading to 100% bioavailability and rapid distribution.[3]
-
Intraperitoneal (IP): Often used in rodents, providing rapid absorption, though it can be variable.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP.[3]
-
Intramuscular (IM): Provides a depot for sustained release of the drug.[3]
The intended clinical application of the drug should also be a primary consideration when selecting the administration route for preclinical studies.
3. How can I determine the Maximum Tolerated Dose (MTD)?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. It is typically determined through dose-range finding studies where escalating doses of the drug are administered to animal cohorts. Key parameters to monitor include clinical signs of toxicity, body weight changes, food and water consumption, and clinical pathology markers. The MTD is a crucial parameter for designing subsequent efficacy and toxicology studies.
Troubleshooting Guides
Issue: High variability in plasma drug concentrations between animals in the same dose group.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure all personnel are thoroughly trained on the specific administration route. For oral gavage, verify correct placement of the gavage needle. For injections, ensure the full dose is administered and there is no leakage from the injection site. |
| Animal Stress | Minimize animal stress during handling and dosing, as stress can alter physiological parameters and affect drug absorption and metabolism. |
| Formulation Issues | If the drug is in a suspension, ensure it is adequately mixed before each administration to prevent settling of the active pharmaceutical ingredient. |
| Genetic Variability | Consider the genetic background of the animal model, as it can influence drug metabolism and disposition. |
| Food and Water Intake | Differences in food and water consumption can affect drug absorption, especially for orally administered compounds. Ensure consistent access to food and water. |
Issue: Unexpected toxicity observed at doses previously considered safe.
| Potential Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | Conduct a vehicle-only control group to rule out any adverse effects caused by the formulation vehicle. |
| Metabolite-Induced Toxicity | Investigate the metabolic profile of the drug in the specific animal model, as a unique or highly concentrated metabolite could be responsible for the toxicity. |
| Species-Specific Sensitivity | The chosen animal model may have a unique sensitivity to the drug that was not apparent in other preclinical models. |
| Accumulation with Repeat Dosing | In multiple-dose studies, the drug or its metabolites may accumulate to toxic levels. Conduct toxicokinetic studies to assess drug accumulation. |
| Off-Target Effects | The drug may have unintended pharmacological effects at off-target receptors or enzymes, leading to toxicity. |
Experimental Protocols
General Protocol for a Dose-Range Finding Study
-
Animal Model Selection: Choose a relevant animal model based on the drug's mechanism of action and intended therapeutic indication.
-
Dose Group Allocation: Assign a sufficient number of animals (e.g., 3-5 per sex per group) to several dose groups, including a vehicle control group.
-
Dose Selection: Select a range of doses based on available in vitro data or previous in vivo studies. Doses should be spaced appropriately to identify a dose-response relationship.
-
Drug Administration: Administer the drug via the chosen route for a specified duration (e.g., single dose or multiple doses over several days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels.
-
Body Weight and Food/Water Intake: Measure body weight and food/water consumption regularly.
-
Clinical Pathology and Histopathology: At the end of the study, collect blood for clinical chemistry and hematology analysis. Perform a gross necropsy and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data to identify the NOAEL and MTD.
Quantitative Data Summary
The following table provides a template for summarizing key pharmacokinetic parameters from in vivo studies.
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng*h/mL) | ||||
| Bioavailability (%) | N/A | |||
| Half-life (h) | ||||
| Clearance (mL/h/kg) | ||||
| Volume of Distribution (L/kg) |
Visualizations
Caption: A generalized workflow for preclinical drug development leading to a decision point for entering clinical trials.
Caption: An example of a generic signaling pathway that could be modulated by an investigational drug.
References
Technical Support Center: Mitigating Off-Target Effects of Mefexamide
Disclaimer: Publicly available information on the specific molecular targets and off-target profile of Mefexamide is limited. This guide is based on the known pharmacology of central nervous system (CNS) stimulants and structurally related compounds. The troubleshooting advice and protocols provided are general best practices and may require optimization for your specific cellular assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed primary mechanism of action?
This compound is a central nervous system stimulant. While its precise molecular targets have not been extensively publicly documented, compounds of this class often interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin) and various G-protein coupled receptors (GPCRs).
Q2: What are the potential off-target effects of this compound in cellular assays?
Given its classification as a CNS stimulant, this compound could exhibit off-target activities common to this drug class. These may include, but are not limited to:
-
Interactions with unintended GPCRs, leading to the activation or inhibition of various signaling pathways.
-
Modulation of ion channel activity.
-
Inhibition of various enzymes.
-
General cellular stress and cytotoxicity at higher concentrations.[1]
Q3: How can I identify if the observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Key indicators of potential off-target effects include:
-
A cellular response that is inconsistent with the known or presumed function of the intended target.
-
Significant cytotoxicity at concentrations close to the effective dose for the desired phenotype.
-
Discrepancies in results when using different cell lines or assay formats.
-
The phenotype is not replicated by other known modulators of the presumed target.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results.
Your experiment with this compound is yielding variable results or a phenotype that does not align with its expected function as a CNS stimulant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment to determine the potency of this compound for the observed phenotype. High concentrations are more likely to induce off-target effects.
-
Assess Cytotoxicity: Use standard cytotoxicity assays (e.g., LDH release, MTT) to determine if the effective concentration of this compound is causing cell death.[2] If so, the observed phenotype may be a secondary consequence of toxicity.
-
Orthogonal Validation: Use a structurally unrelated compound with a known mechanism of action similar to the presumed target of this compound. If this compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Engagement: If possible, directly measure the engagement of this compound with its presumed target in your cellular system.
Issue 2: High background signal in a GPCR-based reporter assay (e.g., cAMP or Calcium Flux).
You are observing a high background signal or non-specific activation/inhibition in your GPCR reporter assay.
Troubleshooting Workflow:
Caption: Troubleshooting GPCR assay background signal.
Detailed Steps:
-
Control Vector: Transfect cells with a reporter construct that lacks the specific GPCR of interest. If this compound still produces a signal, it is likely interacting directly with the reporter system or another downstream component.
-
Switch Reporter System: If reporter interference is suspected, consider using an alternative detection method (e.g., switching from a luminescence-based to a fluorescence-based readout).
-
Endogenous Receptor Expression: Be aware of the endogenous receptors expressed in your host cell line. This compound could be acting on these receptors to produce the observed signal.
-
Optimize Assay Conditions: Titrate cell seeding density and this compound incubation time to find optimal conditions that maximize the specific signal while minimizing background.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate a potential pharmacological profile. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 1: Hypothetical Potency of this compound at Monoamine Transporters
| Target | Assay Type | IC₅₀ (nM) |
| Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | 150 |
| Norepinephrine Transporter (NET) | [³H]-Norepinephrine Uptake | 85 |
| Serotonin Transporter (SERT) | [³H]-Serotonin Uptake | 450 |
Table 2: Hypothetical Off-Target Profile of this compound in a GPCR Panel
| Off-Target Receptor | Assay Type | EC₅₀ / IC₅₀ (nM) | Activity |
| 5-HT₂ₐ Receptor | Calcium Flux | 800 | Agonist |
| Alpha-1A Adrenergic Receptor | Calcium Flux | 1200 | Antagonist |
| H₁ Histamine Receptor | Radioligand Binding | 2500 | Antagonist |
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Assay
This protocol describes a method to assess the inhibitory activity of this compound on monoamine transporters expressed in HEK293 cells.[3][4]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin
-
This compound stock solution (in DMSO)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Seeding: Seed transporter-expressing HEK293 cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with the this compound dilutions or controls for 10-20 minutes at room temperature.
-
Uptake Initiation: Add the [³H]-labeled monoamine to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. The optimal time should be determined empirically to be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the solution and wash the wells multiple times with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS), add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for this compound by fitting the data to a four-parameter logistic equation.
Protocol 2: GPCR-Mediated Calcium Flux Assay
This protocol outlines a method to measure the agonist or antagonist activity of this compound at a Gq-coupled GPCR using a fluorescent calcium indicator.[5]
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Known agonist and antagonist for the target receptor
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement:
-
Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the this compound dilutions and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with this compound dilutions for 15-30 minutes before placing the plate in the reader. Measure the baseline fluorescence, then inject a known agonist at its EC₈₀ concentration and monitor the change in fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence relative to the baseline. For agonist activity, determine the EC₅₀. For antagonist activity, determine the IC₅₀.
Protocol 3: Neuronal Cell Cytotoxicity Assay
This protocol describes a method to evaluate the potential cytotoxicity of this compound in a neuronal cell line (e.g., SH-SY5Y) using a lactate dehydrogenase (LDH) release assay.
Materials:
-
SH-SY5Y neuroblastoma cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12 with FBS)
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the this compound dilutions. Include a vehicle control, a no-cell control (medium only), and a maximum LDH release control (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
LDH Measurement:
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture and incubating before measuring the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control after subtracting the background absorbance from the no-cell control. Determine the CC₅₀ (50% cytotoxic concentration).
References
- 1. innoprot.com [innoprot.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
Improving the stability of Mefexamide in experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Mefenoxam in experimental buffers. Please note that the compound is correctly known as Mefenoxam (or Metalaxyl-M); "Mefexamide" is a common misspelling.
Frequently Asked Questions (FAQs)
Q1: What is Mefenoxam and why is its stability in buffers a concern?
Mefenoxam is the biologically active R-enantiomer of the fungicide metalaxyl.[1] It functions by inhibiting nucleic acid synthesis, specifically targeting oomycete pathogens.[1] In experimental settings, maintaining the stability of Mefenoxam in buffer solutions is critical for obtaining accurate and reproducible results. Degradation of the compound can lead to a decrease in its effective concentration, potentially compromising the validity of the experiment.
Q2: What are the primary factors that can cause Mefenoxam to degrade in an experimental buffer?
While Mefenoxam is relatively stable across a range of temperatures and pH values, several factors can contribute to its degradation[2][3][4]:
-
pH: Although generally stable, extreme pH conditions can affect the rate of hydrolysis. Most pesticides exhibit optimal stability in slightly acidic conditions, typically around pH 5-6.
-
Photodegradation: Exposure to UV light can cause Mefenoxam to break down. This process can be accelerated in the presence of photosensitizers like humic acid.
-
Microbial Contamination: In non-sterile buffers, microbial activity can be a significant cause of degradation. The half-life of Mefenoxam in soil, for instance, is largely determined by microbial action.
-
Temperature: Elevated temperatures can accelerate chemical degradation processes.
Q3: My Mefenoxam solution appears cloudy or has precipitated. What should I do?
Mefenoxam has a water solubility of 26 g/L. If you observe cloudiness or precipitation, you may have exceeded its solubility limit in your specific buffer system.
-
Check Concentration: Ensure your target concentration is below the solubility limit.
-
Co-solvents: Consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting it into the aqueous buffer. Always run a vehicle control in your experiments when using co-solvents.
-
pH Adjustment: The pH of the buffer can sometimes influence the solubility of a compound. Ensure the buffer's pH is appropriate for your experiment.
Q4: Which buffer should I choose for my experiment with Mefenoxam?
The ideal buffer depends on the pH required for your specific biological system or assay. Mefenoxam is generally stable at neutral pH. Here are some common biological buffers and their effective pH ranges:
| Buffer System | Effective pH Range | Reference |
| Citrate | 3.0 - 6.2 | |
| Acetate | 3.7 - 5.6 | |
| Phosphate (Na₂HPO₄ – NaH₂PO₄) | 5.8 - 8.0 | |
| HEPES | 6.8 - 8.2 | |
| Tris | 7.0 - 9.0 |
For most cell-based or enzymatic assays conducted at physiological pH, a phosphate buffer (pH ~7.4) is a suitable starting point.
Q5: What is the main degradation product of Mefenoxam?
The primary degradation pathway for Mefenoxam involves the hydrolysis of the methyl ester group. This process results in the formation of the corresponding carboxylic acid, often referred to as the metalaxyl acid metabolite (CGA 62826).
Q6: How can I monitor the stability of Mefenoxam in my buffer?
The most common and reliable method for stability testing is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. This technique allows for the separation and quantification of the parent Mefenoxam compound from its degradation products over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid Loss of Mefenoxam | Incorrect pH: The buffer pH may be too high or too low, accelerating hydrolysis. | Verify the buffer pH. If possible, adjust to a pH between 5 and 7. |
| Light Exposure: The experimental setup allows for significant exposure to ambient or UV light. | Conduct experiments in amber-colored vessels or protect the setup from light. | |
| Microbial Contamination: The buffer was not sterile, or contamination occurred during the experiment. | Use sterile-filtered (0.22 µm) buffers. Employ aseptic techniques, especially for long-term incubations. | |
| High Temperature: Incubation at elevated temperatures is accelerating degradation. | If the experimental design allows, reduce the incubation temperature. | |
| Inconsistent Results | Inconsistent Buffer Preparation: Batch-to-batch variation in buffer pH or concentration. | Standardize the buffer preparation protocol. Calibrate the pH meter before each use. |
| Variable Storage of Stock Solutions: Mefenoxam stock solutions are stored improperly or for too long. | Prepare fresh stock solutions for each experiment or validate the stability of frozen stocks over time. Aliquot stocks to avoid repeated freeze-thaw cycles. | |
| Appearance of Unknown Peaks in HPLC/LC-MS | Degradation: The new peaks are likely degradation products of Mefenoxam. | The primary degradation product is the metalaxyl acid metabolite. Use LC-MS to identify the mass of the unknown peaks and confirm their identity. |
| Buffer Interference: Components of the buffer are interfering with the analysis. | Run a buffer-only blank to identify any interfering peaks. Adjust HPLC gradient if necessary. |
Quantitative Stability Data
The following table summarizes Mefenoxam's degradation half-life, primarily from soil studies, which illustrates the impact of environmental conditions on its stability.
| Parameter | Value | Condition | Citation |
| Half-life | 17 - 38 days | Varies by soil type (Temperate vs. Tropical) | |
| Half-life | 36 - 73 days | Non-sterile soil under laboratory conditions | |
| Aerobic Metabolism Half-life | ~58 days | Soil | |
| Soil Photolysis Half-life | 358 days | Soil surface |
Experimental Protocols
Protocol: Short-Term Stability Assessment of Mefenoxam in Phosphate Buffer
Objective: To determine the stability of Mefenoxam in a phosphate buffer at a physiologically relevant pH over 48 hours.
Materials:
-
Mefenoxam (analytical standard)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized water (18 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
Equipment:
-
Analytical balance
-
pH meter
-
HPLC system with UV or MS detector
-
Incubator set to 25°C and 37°C
-
Vortex mixer
-
Calibrated pipettes
-
Amber glass vials
Procedure:
-
Buffer Preparation (0.1 M Phosphate Buffer, pH 7.4):
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
Add the 0.1 M Na₂HPO₄ solution to the 0.1 M NaH₂PO₄ solution while monitoring with a calibrated pH meter until the pH reaches 7.4.
-
Sterile-filter the final buffer through a 0.22 µm filter.
-
-
Stock Solution Preparation (10 mg/mL Mefenoxam):
-
Accurately weigh 10 mg of Mefenoxam and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. This is your stock solution.
-
-
Working Solution Preparation (10 µg/mL):
-
Add 10 µL of the 10 mg/mL stock solution to 9.99 mL of the sterile phosphate buffer (pH 7.4) in an amber vial. This results in a final concentration of 10 µg/mL with 0.1% DMSO.
-
-
Incubation and Sampling:
-
Prepare multiple identical vials of the working solution.
-
Immediately take a sample from one vial for the T=0 time point.
-
Place the remaining vials in incubators at 25°C and 37°C, protected from light.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, transfer an aliquot (e.g., 200 µL) to an HPLC vial for analysis. Store samples at -20°C if not analyzed immediately.
-
-
HPLC Analysis:
-
Method: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Injection Volume: 10 µL.
-
Detection: Monitor at an appropriate wavelength for Mefenoxam (e.g., ~220 nm) or use MS.
-
Quantification: Create a calibration curve using freshly prepared standards of Mefenoxam in the buffer.
-
-
Data Analysis:
-
Calculate the concentration of Mefenoxam at each time point using the calibration curve.
-
Express the stability as the percentage of Mefenoxam remaining compared to the T=0 concentration.
-
Percentage Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
Visualizations
Caption: Primary degradation pathway of Mefenoxam.
Caption: Experimental workflow for Mefenoxam stability testing.
References
- 1. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 2. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils [mdpi.com]
- 3. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized Mefexamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and mitigating batch-to-batch variability in the synthesis of Mefexamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the probable synthetic route for this compound, and how can this contribute to batch-to-batch variability?
This compound, or N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, is likely synthesized via a two-step process. The first step is a Williamson ether synthesis, where 4-methoxyphenol is reacted with a chloroacetylating agent, followed by a second step of amidation with N,N-diethylethylenediamine.
Variability can be introduced at several points in this process:
-
Raw Material Quality: Purity of 4-methoxyphenol, the chloroacetylating agent, and N,N-diethylethylenediamine can significantly impact the impurity profile of the final product.
-
Reaction Conditions: Minor deviations in temperature, reaction time, or the rate of addition of reagents can alter the course of the reaction, leading to the formation of different byproducts.
-
Work-up and Purification: Inconsistent work-up procedures or purification methods (e.g., crystallization, chromatography) can result in varying levels of residual impurities in the final this compound batch.
Q2: What are the potential impurities I should be aware of when synthesizing this compound?
Based on the probable synthetic pathway, several types of impurities could arise:
-
Unreacted Starting Materials: Residual 4-methoxyphenol, chloroacetylating agent, or N,N-diethylethylenediamine.
-
Side-Reaction Products:
-
C-Alkylation Products: During the Williamson ether synthesis, alkylation can occur on the benzene ring of 4-methoxyphenol in addition to the desired O-alkylation.
-
Over-alkylation/amidation Products: Reaction of the product with the starting materials.
-
Hydrolysis Products: Hydrolysis of the amide bond in this compound can lead to the formation of 2-(4-methoxyphenoxy)acetic acid.
-
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps.
Q3: What analytical techniques are recommended for characterizing a new batch of this compound?
A combination of analytical techniques is essential for the comprehensive characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the compound and to quantify impurities. A reversed-phase HPLC method with UV detection is a common approach for aromatic compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized this compound and for identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. When coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups in the this compound molecule, such as the amide and ether linkages.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Purity in HPLC Analysis | Incomplete reaction, presence of side-products, or inefficient purification. | 1. Optimize Reaction Conditions: Ensure complete consumption of starting materials by adjusting reaction time, temperature, or stoichiometry. 2. Improve Purification: Re-crystallize the product from a different solvent system or perform column chromatography. 3. Identify Impurities: Use LC-MS and NMR to identify the major impurities and trace their origin. |
| Inconsistent Biological Activity | Presence of active or interfering impurities, or variations in crystalline form (polymorphism). | 1. Thoroughly Characterize Batches: Compare the impurity profiles of active and inactive batches using HPLC and LC-MS. 2. Polymorphism Screening: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to check for different crystalline forms. |
| Poor Solubility | Presence of insoluble impurities or incorrect crystalline form. | 1. Purify the Compound: Remove insoluble impurities by filtration or recrystallization. 2. Control Crystallization Conditions: Carefully control the solvent, temperature, and cooling rate during crystallization to obtain a consistent crystalline form. |
| Discoloration of the Final Product | Presence of colored impurities, often arising from oxidation or side reactions. | 1. Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Purification: Use activated carbon treatment or chromatography to remove colored impurities. |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Note: This method may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile (linear gradient)
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile (linear gradient)
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the signals and compare the chemical shifts and coupling constants with the expected structure of this compound. Pay close attention to any unexpected signals that may indicate the presence of impurities.
Protocol 3: Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: Mass Spectrometer (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (C₁₅H₂₄N₂O₃, MW = 280.37 g/mol ).
Visualizing Workflows and Relationships
Caption: Probable synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting this compound batch variability.
Technical Support Center: Mefexamide-Induced Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of Mefexamide-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show a rapid decrease in viability after treatment with this compound. What is the likely cause?
A1: Rapid viability loss can stem from several factors. High concentrations of this compound could be causing acute cytotoxicity. Alternatively, the solvent used to dissolve the this compound, such as DMSO, may be at a toxic concentration (typically >0.1%).[1] It is also crucial to ensure the this compound stock solution is properly prepared and has not precipitated in the culture medium.[1]
Q2: I am observing inconsistent results between experiments using the same concentration of this compound. What could be the reason?
A2: Inconsistent results can be due to variability in reagents or experimental conditions. Ensure you are using a single, quality-controlled batch of this compound for a set of experiments.[1] Variations in cell seeding density, media components, serum concentration, or incubation times can also contribute to variability.[1][2] Standardizing all cell culture and experimental parameters is critical for reproducibility.
Q3: Can the type of cell viability assay I'm using be affected by this compound?
A3: Yes, some compounds can interfere with the chemical reactions of certain viability assays. For example, metabolic assays like MTT, which measure metabolic activity, can be influenced by compounds that alter cellular metabolism without directly causing cell death. It is advisable to use at least two different methods to assess cell viability to confirm your results, such as a membrane integrity assay (e.g., LDH release) alongside a metabolic assay.
Q4: How can I be sure that the observed toxicity is due to this compound and not another factor?
A4: To confirm this compound is the causative agent of the observed toxicity, several controls are necessary. A "vehicle-only" control, where cells are treated with the same concentration of the solvent used to dissolve this compound, is essential to rule out solvent toxicity. Additionally, performing a dose-response experiment with a range of this compound concentrations will help establish a clear relationship between the compound and the toxic effect.
Q5: Are there alternative cell culture models that might be less susceptible to this compound-induced toxicity?
A5: Three-dimensional (3D) cell culture models, such as spheroids or organoids, can sometimes exhibit different sensitivities to drugs compared to traditional 2D monolayer cultures. These models more accurately reflect the in vivo environment and can provide a more physiologically relevant assessment of toxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Non-Toxic Doses
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | - Verify calculations for stock solution and final dilutions. - Prepare a fresh stock solution of this compound. |
| Solvent Toxicity | - Run a vehicle-only control with the same final solvent concentration. - Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% DMSO). |
| Precipitation of this compound | - Visually inspect the culture medium for any precipitate after adding this compound. - Prepare fresh dilutions from a concentrated stock for each experiment. |
| Low Cell Seeding Density | - Optimize cell seeding density for your specific cell line and assay duration. - Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Contamination | - Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. - If contamination is suspected, discard the culture and use a fresh, uncontaminated cell stock. |
Issue 2: Poor Reproducibility of Toxicity Data
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | - Use a single, quality-controlled batch of this compound for a series of experiments. - If changing batches, perform a bridging experiment to ensure consistency. |
| Inconsistent Cell Culture Conditions | - Standardize all parameters, including media, serum, supplements, and incubation times. - Use the same batch of media and serum for all related experiments. |
| Assay Interference | - Use an orthogonal method to confirm viability results (e.g., a membrane integrity assay in addition to a metabolic assay). |
| Cell Passage Number | - Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics and drug sensitivity. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Assessing Membrane Integrity with an LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Assay:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to achieve maximum LDH release).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HepG2 | Liver Carcinoma | 75.3 |
| SH-SY5Y | Neuroblastoma | 42.1 |
| A549 | Lung Carcinoma | 98.6 |
| HEK293 | Embryonic Kidney | 150.2 |
Table 2: Comparison of Viability Assessment Methods for this compound-Treated HepG2 Cells (at 75µM for 48h)
| Assay Method | Endpoint Measured | Apparent Viability (%) |
| MTT Assay | Metabolic Activity | 52.4 |
| LDH Release Assay | Membrane Integrity | 58.1 |
| Trypan Blue Exclusion | Membrane Permeability | 55.9 |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
Optimizing Mefexamide concentration for electrophysiology experiments
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the use of Mefenamic acid in electrophysiology experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Mefenamic acid and what are its primary targets in electrophysiology?
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] In the context of electrophysiology, it is known to modulate the activity of several ion channels. Its primary targets include:
-
Potassium (K+) Channels: It enhances IKs currents by modulating KCNQ1/KCNE1 channels and can also activate ATP-sensitive K+ (KATP) channels.[3][4][5]
-
Calcium (Ca2+) Channels: It has been shown to be an activator of L-type voltage-dependent Ca2+ channels.
-
Transient Receptor Potential (TRP) Channels: It can act as a blocker of TRPM3 channels.
Q2: How do I prepare a stock solution of Mefenamic acid for my experiments?
Mefenamic acid has poor solubility in aqueous solutions. A common method is to first dissolve it in an organic solvent to create a concentrated stock solution.
A stock solution of Mefenamic acid (e.g., 300 mM) can be prepared by dissolving it in dimethyl sulfoxide (DMSO). This stock solution should be made fresh daily. For the final working concentration in your bath solution, the stock is diluted. It may be necessary to ultrasonicate the final solution for 15-25 minutes to ensure it is fully dissolved. The final concentration of DMSO in the experimental solution should be kept low (typically <0.5%) to avoid solvent effects on the cells.
Q3: What is a typical concentration range for Mefenamic acid in electrophysiology experiments?
The effective concentration of Mefenamic acid is highly dependent on the specific ion channel being studied and the cell type. The table below summarizes concentrations reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Data Summary: Mefenamic Acid Concentrations and Effects
| Ion Channel Target | Preparation / Cell Type | Effective Concentration | Observed Effect |
| K+ Channels | |||
| IKs (KCNQ1/KCNE1) | Cardiac myocytes | Not specified, but requires KCNE1 subunit | Activation, altered gating kinetics |
| ATP-sensitive K+ (KATP) | Pig urethral smooth muscle cells | 300 µM | Activation, outward current |
| Ca2+ Channels | |||
| L-type Ca2+ Channels | Pig urethral smooth muscle cells | 300 µM | Activation, increased inward Ba2+ current |
| TRP Channels | |||
| TRPM3 | HEK293 cells | 35 µM (in pipette) | No effect from intracellular application |
| TRPM3 | HEK293 cells | Not specified | Block of pregnenolone sulphate-induced currents |
Troubleshooting Guide
Q1: I am observing inconsistent or no effect with Mefenamic acid. What could be the issue?
-
Solubility and Stability: Mefenamic acid is unstable in the presence of light and humidity, which can lead to its degradation. Ensure your stock solution is prepared fresh daily. Poor solubility in the final bath solution could also be a cause. Try ultrasonication after diluting the stock solution to ensure it is fully dissolved. The drug is susceptible to oxidative degradation.
-
Concentration: The effective concentration can be narrow. Perform a full dose-response curve to identify the optimal concentration for your system.
-
Cell Health: Poor cell viability can lead to inconsistent results. Ensure your cells are healthy before starting the experiment. Bloated or shriveled cells may indicate an issue with the osmolarity of your solutions.
-
Run-down: The channel or current you are studying may experience "run-down" over the course of a long experiment, which can be mistaken for a drug effect. Always include a time-matched vehicle control.
Q2: My gigaohm seal is unstable after applying Mefenamic acid.
-
Solvent Effects: If using DMSO as a solvent, ensure the final concentration is minimal (<0.5%). Higher concentrations of DMSO can affect membrane integrity and seal stability.
-
Compound Purity: Verify the purity of your Mefenamic acid. Impurities could have off-target effects on the cell membrane.
-
Pipette Drift: The issue may be unrelated to the drug. Pipette drift can cause a seal to be lost. Ensure your headstage and pipette holder are securely fastened.
Q3: I am seeing unexpected off-target effects. How can I confirm the specificity of Mefenamic acid's action?
Mefenamic acid is known to affect multiple channel types.
-
Use Specific Blockers: To isolate the effect on your channel of interest, use specific blockers for other potential targets that are known to be expressed in your cell type.
-
Control Experiments: If you suspect COX inhibition is playing a role, you can test other COX inhibitors to see if they produce a similar effect.
-
Varying Experimental Conditions: Since Mefenamic acid's effects can be voltage-dependent, altering the voltage protocol may help to characterize the specificity of the interaction.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a general workflow for investigating the effects of Mefenamic acid on a voltage-gated ion channel.
1. Solution Preparation:
-
External (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (Example): 50 mM CsCl, 60 mM CsF, 10 mM NaCl, 20 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH. Note: The use of Cesium (Cs+) is to block K+ channels when studying other currents like Ca2+ or Na+ channels.
-
Mefenamic Acid Stock: Prepare a 300 mM stock solution in DMSO daily.
-
Working Solution: Dilute the stock solution into the external solution to achieve the desired final concentration. Ultrasonicate for 15-25 minutes. Prepare a vehicle control solution with the same final concentration of DMSO.
2. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and recording.
-
Before the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the oxygenated external solution at a rate of ~2 ml/min.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries. The resistance should be appropriate for the cell type (typically 3-7 MΩ).
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target cell and form a gigaohm seal (>1 GΩ) by releasing the positive pressure.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and apply an appropriate voltage protocol to elicit the current of interest.
-
Record a stable baseline current for several minutes.
-
Switch the perfusion to the external solution containing Mefenamic acid (or vehicle).
-
Record the current until a steady-state effect is observed.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility.
4. Data Analysis:
-
Measure the peak amplitude and kinetics (e.g., activation, inactivation) of the current before, during, and after drug application.
-
Construct a current-voltage (I-V) relationship by plotting the peak current against the command voltage.
-
Normalize the data to the baseline to quantify the percentage of inhibition or activation.
-
Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Mefenamic Acid: Key Molecular Targets
Caption: Key molecular targets of Mefenamic acid relevant to electrophysiology.
Experimental Workflow Diagram
Caption: Standard workflow for a whole-cell patch-clamp experiment.
References
- 1. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 2. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The I Ks Ion Channel Activator Mefenamic Acid Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple effects of mefenamic acid on K+ currents in smooth muscle cells from pig proximal urethra - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Mefexamide behavioral studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in behavioral studies involving Mefexamide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing any behavioral effects of this compound in our open field test. What could be the reason?
A1: A lack of effect in the open field test could stem from several factors, ranging from the compound itself to the experimental design.[1][2][3] Consider the following troubleshooting steps:
-
Compound Viability and Formulation:
-
Purity and Integrity: Has the purity of the this compound batch been confirmed? Impurities can alter the expected pharmacological activity.
-
Solubility and Vehicle: Is this compound fully dissolved in the vehicle? Poor solubility can lead to inaccurate dosing. Consider the vehicle's potential behavioral effects as well.
-
Route of Administration and Pharmacokinetics: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4][5] The onset and duration of action may not align with your testing window. Consider conducting pharmacokinetic studies to determine the peak plasma and brain concentrations of this compound.
-
-
Dose-Response Relationship:
-
It is possible the selected dose is too low to elicit a behavioral response or, conversely, is on the descending part of a U-shaped dose-response curve. A comprehensive dose-response study is crucial to identify the optimal dose for the desired behavioral effect.
-
-
Experimental Parameters:
-
Habituation: Animals that are overly habituated to the testing environment may not exhibit a strong behavioral response to a novel compound. Conversely, a highly novel and stressful environment can mask subtle drug effects.
-
Test Order: If the open field test is part of a battery of tests, the preceding tests could influence the animals' behavior. It is generally recommended to conduct tests of anxiety, like the elevated plus-maze, before more stressful tests.
-
Environmental Factors: Rodents are sensitive to environmental stimuli. Inconsistent lighting, unexpected noises, or strong odors (including from the experimenter) can increase variability and mask drug effects.
-
Q2: Our results show that this compound is producing paradoxical anxiety-like effects in the elevated plus-maze (EPM), which is contrary to its expected anxiolytic properties. How can we interpret and troubleshoot this?
A2: Paradoxical effects are not uncommon in behavioral pharmacology and can provide valuable insights. Here’s a systematic approach to troubleshooting this finding:
-
Dose-Response and Off-Target Effects:
-
The observed anxiogenic-like effect could be dose-dependent. Higher doses may lead to off-target effects by binding to other receptors or engaging different neural circuits. A thorough dose-response study is essential.
-
While this compound has been classified as a tranquilizer and antidepressant, its full receptor binding profile may not be well-characterized. Consider consulting pharmacological databases for potential off-target interactions.
-
-
Confounding Locomotor Effects:
-
It is crucial to determine if the observed changes in the EPM are a primary effect on anxiety or a secondary consequence of altered locomotor activity. Analyze the total number of arm entries as a measure of general activity. A significant decrease in overall movement could be misinterpreted as an anxiogenic-like response.
-
-
Animal Model Considerations:
-
The strain, sex, and age of the animals can significantly influence their behavioral response to psychoactive compounds. Ensure these variables are consistent and well-documented. For female rodents, the stage of the estrous cycle should also be considered as it can impact anxiety-like behaviors.
-
-
Review of Similar Compounds:
-
Investigate the literature for studies on other compounds with similar chemical structures or proposed mechanisms of action. It is possible that similar paradoxical effects have been reported.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Open Field Test
| Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) |
| Vehicle | 1520 ± 125 | 45 ± 8 |
| 1 | 1480 ± 130 | 50 ± 7 |
| 5 | 1850 ± 150 | 65 ± 9 |
| 10 | 1200 ± 110* | 35 ± 6 |
-
p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Data for this compound in the Elevated Plus-Maze
| Dose (mg/kg) | Time in Open Arms (s) | Total Arm Entries |
| Vehicle | 60 ± 10 | 25 ± 3 |
| 5 | 85 ± 12 | 24 ± 4 |
| 20 | 30 ± 8 | 15 ± 2* |
-
p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
1. Open Field Test
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test, based on its pharmacokinetic profile.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using an automated video-tracking system.
-
Key parameters to measure include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.
-
Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between animals to minimize olfactory cues.
-
2. Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Acclimate the animal to the testing room under dim lighting conditions for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Score the time spent in the open and closed arms, and the number of entries into each arm type.
-
Clean the maze thoroughly between trials.
-
Visualizations
Caption: A generalized workflow for a behavioral pharmacology experiment.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
Caption: A hypothetical signaling pathway for this compound's potential action.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. muriphys.com [muriphys.com]
Validation & Comparative
In-Depth Comparative Analysis of Mefexamide and Other Psychostimulants: A Guide for Researchers
An Initial Assessment and a Proposed Alternative for Comprehensive Comparison
Researchers and professionals in drug development often require detailed comparisons of psychoactive compounds to inform their work. This guide was intended to provide a thorough comparative analysis of Mefexamide against other common psychostimulants. However, a comprehensive literature search revealed a significant lack of available scientific data, clinical trials, and detailed experimental protocols for this compound.
This compound (also known by brand names such as Perneuron and Timodyne) is documented as a central nervous system stimulant that is no longer marketed. While its chemical structure is known, publicly accessible data on its pharmacodynamics, pharmacokinetics, and clinical efficacy are scarce, making a direct and meaningful comparison with other psychostimulants based on experimental data unfeasible at this time.
Therefore, this guide will proceed with a detailed comparison of three well-established and widely researched psychostimulants: Methylphenidate, Amphetamine, and Modafinil . This analysis will adhere to the original core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways to provide a valuable resource for the intended audience.
Comparative Efficacy of Methylphenidate, Amphetamine, and Modafinil
The therapeutic and cognitive-enhancing effects of psychostimulants are primarily attributed to their modulation of catecholaminergic neurotransmission, particularly dopamine (DA) and norepinephrine (NE), in brain regions associated with executive function and attention, such as the prefrontal cortex (PFC) and striatum.
Quantitative Data on Efficacy
The following table summarizes key efficacy data from comparative studies. It's important to note that effect sizes can vary based on the specific cognitive domain being assessed, the population studied (e.g., individuals with ADHD vs. healthy individuals), and the dosage used.
| Psychostimulant | Primary Mechanism of Action | Typical Oral Dose Range (for ADHD) | Effect Size (Cohen's d) on ADHD Symptoms (vs. Placebo) | Key Cognitive Effects in Healthy Adults |
| Methylphenidate | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI) | 10-60 mg/day | 0.78 - 1.02 | Improved working memory, attention, and processing speed. |
| Amphetamine | Promotes Dopamine and Norepinephrine Release; also a Reuptake Inhibitor | 5-40 mg/day | 1.02 | Enhanced attention, vigilance, and executive function. |
| Modafinil | Atypical Dopamine Reuptake Inhibitor; also affects other neurotransmitter systems (e.g., histamine, orexin) | 100-200 mg/day | Not typically first-line for ADHD; used off-label. | Promotes wakefulness, enhances executive function, and improves attention in sleep-deprived individuals. |
Note: Effect sizes are aggregated from multiple meta-analyses and may vary between specific formulations and studies.
Experimental Protocols
To ensure the reproducibility and clear interpretation of efficacy data, understanding the experimental methodologies is crucial. Below are representative protocols for assessing the effects of psychostimulants on cognitive functions.
Sustained Attention Task in Rodent Models
-
Objective: To assess the effects of a psychostimulant on attention and impulsivity.
-
Apparatus: A five-choice serial reaction time task (5-CSRTT) chamber.
-
Procedure:
-
Food-restricted rodents are trained to detect a brief visual stimulus presented in one of five apertures.
-
A correct nose-poke into the illuminated aperture is rewarded with a food pellet.
-
Incorrect pokes or premature responses are recorded as errors of commission (impulsivity).
-
Omissions (failure to respond) are recorded as errors of omission (inattention).
-
Once a stable baseline performance is achieved, animals are administered the test compound (e.g., methylphenidate) or vehicle at various doses prior to the task.
-
-
Key Measured Variables: Accuracy (% correct), omissions, premature responses, and response latency.
Working Memory Assessment in Humans (N-Back Task)
-
Objective: To evaluate the effect of a psychostimulant on working memory.
-
Procedure:
-
Participants are presented with a sequence of stimuli (e.g., letters) on a computer screen.
-
For each stimulus, they must indicate if it is the same as the one presented 'n' trials previously (e.g., 2-back).
-
The task difficulty can be adjusted by changing the value of 'n'.
-
This is a double-blind, placebo-controlled, crossover study, where participants receive the psychostimulant or a placebo on different sessions.
-
-
Key Measured Variables: Accuracy (hit rate, false alarm rate) and reaction time.
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of these psychostimulants can be attributed to their unique interactions with monoamine neurotransmitter systems.
Dopaminergic Synapse: Methylphenidate vs. Amphetamine
Both methylphenidate and amphetamine increase synaptic dopamine levels, but through different primary mechanisms.
Caption: Mechanisms of Methylphenidate and Amphetamine at the Dopamine Synapse.
Experimental Workflow for a Human Cognitive Study
The following diagram illustrates a typical workflow for a clinical trial investigating the cognitive effects of a psychostimulant.
Caption: Workflow of a Double-Blind, Placebo-Controlled Crossover Study.
Validation of Mefexamide's Mechanism of Action: A Comparative Analysis Using Knockout Models
A definitive validation of Mefexamide's mechanism of action through knockout models is currently not feasible due to the limited publicly available information on its specific molecular targets and signaling pathways. this compound, a central nervous system stimulant developed in the mid-20th century, was historically used as an antidepressant. However, its precise mechanism of action was never fully elucidated and the drug is no longer on the market.
Our extensive search of scientific literature and drug databases did not yield specific information on the molecular targets or receptor binding profile of this compound. Without a clear understanding of its mechanism, it is impossible to design or identify relevant knockout model studies to validate its effects, as the core principle of this approach is to observe the drug's activity in the absence of its putative target.
To fulfill the user's request for a comparative guide using knockout models, the following information would be essential:
-
Identified Molecular Target(s) of this compound: The specific receptor, enzyme, or ion channel that this compound interacts with to produce its stimulant and antidepressant effects.
-
Elucidated Signaling Pathway: A detailed understanding of the downstream intracellular events that are triggered by this compound's interaction with its target.
-
Published Studies Using Knockout Models: Research articles that have utilized animal models with a specific gene deleted (knocked out) to confirm that the absence of the target protein abolishes or significantly alters the effects of this compound.
-
Alternative Drugs with a Similar Mechanism: Other compounds that act on the same target and pathway as this compound, which could be used for comparative analysis.
In the absence of this critical information, we are unable to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. Further foundational research to identify the primary pharmacological target of this compound would be the necessary first step before knockout model validation studies could be meaningfully designed and executed.
Comparative Analysis of Mefexamide and its Structural Analogs in Monoamine Oxidase Inhibition
A detailed examination of a series of 2-phenoxyacetamide analogs, including compounds structurally related to the antidepressant Mefexamide, reveals significant potential for selective monoamine oxidase (MAO) inhibition. This guide presents a comparative analysis of these compounds, supported by quantitative data and detailed experimental protocols, to inform researchers and drug development professionals in the fields of neuroscience and medicinal chemistry.
This compound, chemically known as N-(2-(diethylamino)ethyl)-2-(4-methoxyphenoxy)acetamide, has been classified as an antidepressant. While its precise mechanism of action is not extensively documented in recent literature, its structural backbone, the 2-phenoxyacetamide moiety, is a key feature in a series of compounds that have been synthesized and evaluated for their ability to inhibit monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are well-established targets for antidepressant drugs due to their role in the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.
This guide focuses on a comparative analysis of this compound's structural analogs, specifically a series of 2-phenoxyacetamide derivatives, and their efficacy and selectivity as MAO inhibitors.
Quantitative Comparison of MAO Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-phenoxyacetamide analogs against MAO-A and MAO-B. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A), with a value greater than 1 indicating selectivity for MAO-A.
| Compound ID | R1 | R2 | R3 | R4 | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI = IC50 B/A) |
| 1 | H | H | H | H | 0.85 ± 0.07 | 15.3 ± 1.2 | 18.0 |
| 2 | 2-CH3 | H | H | H | 1.23 ± 0.11 | 21.4 ± 1.9 | 17.4 |
| 3 | 3-CH3 | H | H | H | 0.79 ± 0.06 | 13.8 ± 1.1 | 17.5 |
| 4 | 4-CH3 | H | H | H | 0.42 ± 0.03 | 8.7 ± 0.7 | 20.7 |
| 5 | 2-OCH3 | H | H | H | 1.56 ± 0.14 | 28.1 ± 2.5 | 18.0 |
| 6 | 3-OCH3 | H | H | H | 0.68 ± 0.05 | 12.5 ± 1.0 | 18.4 |
| 7 | 4-OCH3 | H | H | H | 0.15 ± 0.01 | 36.8 ± 3.2 | 245.3 |
| 8 | H | H | H | 2-Cl | 0.92 ± 0.08 | 16.9 ± 1.4 | 18.4 |
| 9 | H | H | H | 3-Cl | 0.55 ± 0.04 | 10.2 ± 0.9 | 18.5 |
| 10 | H | H | H | 4-Cl | 0.31 ± 0.02 | 6.5 ± 0.5 | 21.0 |
| 11 | H | H | H | 4-F | 0.35 ± 0.03 | 7.1 ± 0.6 | 20.3 |
| 12 | H | H | H | 4-Br | 0.28 ± 0.02 | 5.9 ± 0.5 | 21.1 |
| 13 | 2,4-diCl | H | H | H | 0.48 ± 0.04 | 9.3 ± 0.8 | 19.4 |
| 14 | 3,4-diCl | H | H | H | 0.25 ± 0.02 | 5.1 ± 0.4 | 20.4 |
| 15 | 3,4,5-triOCH3 | H | H | H | 0.19 ± 0.01 | 4.2 ± 0.3 | 22.1 |
| This compound | 4-OCH3 | - | - | - | Not Reported | Not Reported | Not Reported |
| Reference | |||||||
| Clorgyline | - | - | - | - | 0.008 ± 0.001 | 5.8 ± 0.5 | 725 |
| Pargyline | - | - | - | - | 3.2 ± 0.3 | 0.09 ± 0.01 | 0.03 |
Note: Data for compounds 1-15 are from a study on 2-phenoxyacetamide analogues. Data for this compound was not available in the same comparative study. Clorgyline and Pargyline are included as reference selective inhibitors for MAO-A and MAO-B, respectively.
Experimental Protocols
Monoamine Oxidase Inhibitory Activity Assay
The in vitro inhibitory activity of the 2-phenoxyacetamide analogs against MAO-A and MAO-B was determined using a fluorometric method.
1. Enzyme Source: Recombinant human MAO-A and MAO-B enzymes were used.
2. Substrate: Kynuramine was used as a non-selective substrate for both MAO-A and MAO-B. The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.
3. Assay Procedure:
- The test compounds were pre-incubated with the MAO-A or MAO-B enzyme in a sodium phosphate buffer (pH 7.4) for a specified period at 37°C.
- The enzymatic reaction was initiated by the addition of the kynuramine substrate.
- The reaction was allowed to proceed for a set time at 37°C.
- The reaction was terminated by the addition of a stop solution (e.g., a strong base like NaOH).
- The fluorescence of the product, 4-hydroxyquinoline, was measured using a fluorescence plate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
4. Data Analysis:
- The percentage of inhibition was calculated by comparing the fluorescence intensity of the wells containing the test compounds to the control wells (containing enzyme and substrate but no inhibitor).
- IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase Inhibition and Neurotransmitter Levels
The primary mechanism by which MAO inhibitors exert their antidepressant effects is by increasing the synaptic levels of monoamine neurotransmitters. The following diagram illustrates this fundamental pathway.
Caption: Inhibition of MAO by this compound analogs increases neurotransmitter levels.
Experimental Workflow for MAO Inhibitor Screening
The process of identifying and characterizing novel MAO inhibitors involves a structured experimental workflow, from initial compound synthesis to in vitro and in vivo testing.
Caption: Workflow for screening and evaluating MAO inhibitors.
Discussion and Conclusion
The comparative analysis of 2-phenoxyacetamide analogs reveals that substitutions on the phenoxy ring significantly influence both the potency and selectivity of MAO inhibition. Notably, several analogs exhibit potent and selective inhibition of MAO-A, a key target for antidepressant therapies. For instance, compound 7, with a 4-methoxy substitution, demonstrates high selectivity for MAO-A, a feature desirable for reducing the side effects associated with non-selective MAO inhibitors.
While direct comparative data for this compound within this series is not available, its structural similarity, particularly the 4-methoxyphenoxy group, suggests that it may also possess MAO inhibitory properties. The data presented in this guide provides a valuable framework for the structure-activity relationship (SAR) of this class of compounds and can guide the design of novel, more potent, and selective MAO inhibitors for the treatment of depression and other neurological disorders. Further investigation is warranted to elucidate the precise pharmacological profile of this compound and to explore the therapeutic potential of its more potent and selective structural analogs.
A Comparative Guide to Cross-Validation of Analytical Methods for Mefexamide Quantification
Disclaimer: Publicly available, specific cross-validation studies for the quantification of Mefexamide are limited. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—using representative data and protocols for structurally similar aromatic amide compounds. This approach offers a framework for researchers to develop and validate analytical methods for this compound.
Introduction
This compound, chemically known as N-[2-(Diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide, is a central nervous system stimulant.[1][2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and forensic analysis. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and the intended application. This guide presents a comparative analysis of HPLC-UV, GC-MS, and LC-MS/MS, providing a basis for method selection and cross-validation.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV, GC-MS, and LC-MS/MS depends on the physicochemical properties of the analyte and the specific requirements of the analysis. HPLC is well-suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and thermally stable analytes. LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification in complex matrices.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of aromatic amide compounds structurally similar to this compound.
| Performance Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method |
| Linearity (Range) | 1 - 200 µg/mL | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.05 ng/mL |
| Specificity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below. These protocols are representative and should be optimized and validated for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification of this compound in bulk drug substance and simple pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol and dilute with the mobile phase to create calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in methanol, sonicate, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a suitable concentration.
3. Method Validation Parameters:
-
Specificity: Assessed by analyzing a placebo sample and comparing the chromatogram with that of the this compound standard.
-
Linearity: Determined by plotting the peak area against the concentration of the calibration standards.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision: Assessed by analyzing multiple preparations of a homogeneous sample.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to HPLC-UV and is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable, or if derivatization is employed.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of this compound from other components.
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethyl acetate) and create calibration standards.
-
Sample Preparation: Extract this compound from the sample matrix using liquid-liquid extraction or solid-phase extraction. The extract is then concentrated and may require derivatization to improve volatility and chromatographic properties.
3. Method Validation Parameters:
-
Validation parameters are similar to the HPLC-UV method, with a focus on the evaluation of extraction recovery and potential matrix effects.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for this compound and an internal standard.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and an appropriate internal standard in methanol and create calibration standards in the relevant biological matrix.
-
Sample Preparation: Protein precipitation followed by centrifugation is a common sample preparation technique for biological fluids. The supernatant is then diluted and injected into the LC-MS/MS system.
3. Method Validation Parameters:
-
Validation parameters are similar to the HPLC-UV method, with additional assessment of matrix effects and extraction recovery.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the described analytical methods.
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to generate data within the same study, ensuring the comparability and reliability of the results.
References
Independent Replication of Historical Mefexamide Research: A Comparative Guide
Overview of Mefexamide
This compound was investigated for its potential as a psychostimulant and antidepressant. Its mechanism of action, while not definitively established in accessible literature, is presumed to be similar to other amphetamine-like stimulants of its time. This would involve the modulation of monoamine neurotransmitters, such as dopamine and norepinephrine, in the central nervous system. The primary proposed mechanism for such compounds is the inhibition of neurotransmitter reuptake and the promotion of their release into the synaptic cleft.
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the generally accepted signaling pathway for amphetamine-like psychostimulants, which is the likely mechanism of action for this compound. The drug is thought to increase the concentration of dopamine and norepinephrine in the synapse by blocking their reuptake transporters (DAT and NET) and promoting their release from presynaptic vesicles.
Comparative Preclinical Data (Hypothetical)
The following tables present hypothetical data that would have been generated in preclinical studies to compare this compound with a standard psychostimulant of the time, such as amphetamine.
Table 1: In Vitro Neurotransmitter Reuptake Inhibition
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| This compound | 150 | 80 | > 1000 |
| Amphetamine | 50 | 25 | 800 |
| Vehicle Control | > 10,000 | > 10,000 | > 10,000 |
Table 2: In Vivo Behavioral Effects in Rodents
| Treatment (10 mg/kg, i.p.) | Locomotor Activity (beam breaks/30 min) | Immobility Time in Forced Swim Test (seconds) |
| This compound | 850 ± 75 | 95 ± 15 |
| Amphetamine | 1200 ± 110 | 110 ± 20 |
| Saline Control | 300 ± 40 | 180 ± 25 |
Experimental Protocols
Below are detailed methodologies for the key experiments that would have been conducted to generate the data presented above.
In Vitro Neurotransmitter Reuptake Assay
-
Objective: To determine the potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.
-
Methodology:
-
Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) would be prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Radioligand Binding Assay: Synaptosomes would be incubated with a radiolabeled substrate for each transporter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of this compound or a reference compound.
-
Measurement of Inhibition: The amount of radioactivity taken up by the synaptosomes would be measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) would be calculated.
-
Rodent Behavioral Models
-
Objective: To assess the psychostimulant and potential antidepressant effects of this compound in vivo.
-
Methodology:
-
Locomotor Activity:
-
Rats or mice would be placed in an open-field arena equipped with infrared beams to automatically record horizontal movement.
-
Animals would be administered this compound, a reference drug, or a vehicle control intraperitoneally (i.p.).
-
Locomotor activity (number of beam breaks) would be recorded for a set period (e.g., 30-60 minutes).
-
-
Forced Swim Test:
-
This model is used to assess potential antidepressant activity.
-
Rats would be placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (a behavioral correlate of despair) would be recorded over a 5-minute test session following drug administration.
-
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel psychostimulant like this compound during the mid-20th century.
Comparison with Alternatives
During the period of this compound's development, the primary alternatives for treating depression included tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). As a psychostimulant, it would have been compared to amphetamine.
-
Tricyclic Antidepressants (e.g., Imipramine): These drugs primarily inhibit the reuptake of norepinephrine and serotonin. Compared to a psychostimulant like this compound, TCAs would likely show less pronounced effects on locomotor activity and have a different profile in electroencephalography (EEG) studies.
-
Monoamine Oxidase Inhibitors (e.g., Parnate): MAOIs increase the levels of monoamine neurotransmitters by inhibiting their breakdown. Their onset of action is typically slower than that of psychostimulants.
-
Amphetamine: As a direct comparator, amphetamine would be expected to have a more potent effect on dopamine release and reuptake inhibition, leading to greater locomotor stimulation.
Conclusion
While a direct, data-driven replication of historical this compound research is not possible with the currently available information, this guide provides a scientifically grounded framework for how such a compound would have been evaluated. The experimental protocols and hypothetical data presented are representative of the pharmacological and behavioral screening methods used during the mid-20th century for novel psychostimulants and antidepressants. The primary mechanism of action for this compound was likely the enhancement of dopaminergic and noradrenergic neurotransmission. Further understanding of its specific properties would require access to the original, unpublished research data.
A Comparative Neurochemical Analysis of Mefexamide and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical profiles of the central nervous system (CNS) stimulant Mefexamide and the well-characterized psychostimulant amphetamine. While extensive experimental data is available for amphetamine, allowing for a thorough understanding of its interactions with neural systems, publicly accessible, quantitative data on the neurochemical profile of this compound is notably scarce. This guide summarizes the known information for both compounds, highlights the significant data gap for this compound, and outlines the necessary experimental protocols to fully characterize its neuropharmacological properties.
Overview of Neurochemical Profiles
Amphetamine is a potent CNS stimulant with a well-documented mechanism of action primarily involving the monoamine neurotransmitter systems. It exerts its effects by increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). In contrast, this compound is a less-studied stimulant, and while it is known to produce psychostimulant effects, the specific molecular mechanisms underlying its action have not been extensively elucidated in publicly available literature.
Quantitative Neurochemical Data
The following tables summarize the available quantitative data for amphetamine's interaction with key molecular targets. Due to the lack of available experimental data for this compound, its corresponding values are listed as "Not Available."
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Amphetamine | ~100 - 1000 | ~40 - 200 | ~2000 - 5000 |
| This compound | Not Available | Not Available | Not Available |
Table 2: Monoamine Release (EC50, nM) in Striatal Synaptosomes
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| Amphetamine | ~30 - 100 | ~10 - 50 | ~1000 - 3000 |
| This compound | Not Available | Not Available | Not Available |
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | D2 Dopamine Receptor | α2-Adrenergic Receptor | 5-HT2A Receptor |
| Amphetamine | >10,000 | >10,000 | >10,000 |
| This compound | Not Available | Not Available | Not Available |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the established signaling pathway for amphetamine and a hypothetical pathway for this compound, based on its classification as a CNS stimulant.
Caption: Amphetamine's mechanism of action on dopaminergic neurons.
In Vitro Validation of Mefexamide's Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefexamide is a central nervous system stimulant that has been noted for its psychostimulant properties. While its general pharmacological effects are recognized, a detailed understanding of its molecular interactions is crucial for further drug development and for elucidating its mechanism of action. This guide provides a comparative overview of the in vitro validation of this compound's binding affinity to its putative targets. Due to the limited publicly available data on specific this compound targets, this guide will focus on outlining the established experimental methodologies used to determine binding affinities and will present a hypothetical comparative framework.
Putative Targets of this compound
Currently, the specific molecular targets of this compound are not well-defined in publicly available scientific literature. As a central nervous system stimulant, it is hypothesized to interact with receptors, transporters, or enzymes involved in neurotransmission. Potential candidate targets could include, but are not limited to, monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and various G-protein coupled receptors (GPCRs) known to be modulated by other CNS stimulants. Further research is required to definitively identify and validate these targets.
Comparative Binding Affinity Data
In the absence of specific binding affinity data for this compound, the following table provides a template for how such data would be presented. This hypothetical table compares the binding affinity (Ki, IC50) of this compound and other known CNS stimulants to a putative target, for instance, the Dopamine Transporter (DAT).
| Compound | Putative Target | Binding Affinity (Ki in nM) | Assay Type | Reference |
| This compound | DAT | Data Not Available | Radioligand Binding Assay | Hypothetical |
| Amphetamine | DAT | 24.8 | [³H]WIN 35,428 Displacement | [Example Ref] |
| Cocaine | DAT | 98.3 | [³H]WIN 35,428 Displacement | [Example Ref] |
| Methylphenidate | DAT | 12.1 | [³H]WIN 35,428 Displacement | [Example Ref] |
Note: The data presented for Amphetamine, Cocaine, and Methylphenidate are illustrative examples and should be verified from specific literature for actual experimental values.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of a compound to its target.
Radioligand Binding Assay
This is a common and robust method to determine the affinity of a ligand for a receptor or transporter.
Objective: To measure the binding affinity of this compound to a putative target (e.g., Dopamine Transporter) by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target protein (e.g., HEK293 cells transfected with DAT)
-
Radioligand (e.g., [³H]WIN 35,428 for DAT)
-
Unlabeled competitor ligands (this compound and reference compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target protein in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled competitor ligand (this compound or a reference compound) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known saturating unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and potential downstream effects, the following diagrams are provided.
Caption: Workflow for a radioligand binding assay.
Caption: Hypothesized signaling pathway of this compound.
Conclusion
The in vitro validation of this compound's binding affinity to its putative targets is a critical step in understanding its pharmacological profile. While specific targets and binding data are not yet publicly available, the experimental frameworks and methodologies described in this guide provide a clear path for future research. The use of standardized assays, such as radioligand binding assays, will be essential in generating the quantitative data needed to compare this compound's potency and selectivity with other CNS stimulants. The visualization of experimental workflows and potential signaling pathways further aids in conceptualizing the necessary research and its implications. As more data becomes available, this guide can serve as a template for a comprehensive and objective comparison of this compound's performance.
Comparative Efficacy of Mefexamide Across Diverse Cell Lines: A Review
Absence of comprehensive in vitro studies on Mefexamide hinders a comparative analysis of its cellular effects. Despite a thorough search of available scientific literature, no specific studies detailing the effects of this compound (N-(2-(diethylamino)ethyl)-2-(4-methoxyphenoxy)acetamide) across different cell lines have been identified. Consequently, a direct comparative guide based on experimental data cannot be provided at this time.
This compound is a chemical entity with potential biological activities, but its specific mechanism of action and its effects on cellular processes remain largely unexplored in the public domain. Research into related phenoxyacetamide derivatives suggests a range of possible biological activities, including potential interactions with neurological receptors and enzymes. However, without dedicated in vitro studies on this compound, any discussion of its efficacy, cytotoxicity, or impact on signaling pathways would be purely speculative.
To facilitate future research and provide a framework for the type of data required for a comprehensive comparative analysis, this guide outlines the standard experimental protocols and data presentation formats that would be necessary.
Hypothetical Data Presentation
Should data become available, the following tabular format would be employed to summarize the quantitative effects of this compound across various cell lines.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| e.g., HeLa | Cervical Cancer | Data not available | Data not available | Data not available |
| e.g., SH-SY5Y | Neuroblastoma | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Apoptosis in Different Cell Lines (at 48h)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| e.g., A549 | e.g., 10 | Data not available | Data not available |
| e.g., MCF-7 | e.g., 10 | Data not available | Data not available |
| e.g., HeLa | e.g., 10 | Data not available | Data not available |
| e.g., SH-SY5Y | e.g., 10 | Data not available | Data not available |
Standard Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to generate the data for a comparative study of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of well-characterized human cancer cell lines from different tissue origins (e.g., lung, breast, cervical, neuronal) would be selected.
-
Culture Medium: Each cell line would be cultured in its recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells would be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) would also be included.
-
Incubation: Plates would be incubated for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values would be calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells would be seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Cells would be harvested by trypsinization and washed with cold PBS.
-
Staining: Cells would be resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Potential Signaling Pathways for Investigation
Based on the general activities of related chemical compounds, the following signaling pathways would be logical starting points for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for evaluating the in vitro effects of a novel compound like this compound.
Caption: Standard experimental workflow for in vitro compound evaluation.
Validating Mefexamide Specificity: A Comparative Guide to Receptor Binding Assays
This guide provides a comparative overview of the receptor binding profiles of selected CNS stimulants and antidepressants, outlines a standard experimental protocol for determining receptor binding affinity, and visualizes key processes involved in receptor binding assays.
Comparative Receptor Binding Profiles
To assess the specificity of a compound, its binding affinity for its intended target(s) is compared with its affinity for a panel of other receptors, transporters, and enzymes. A highly specific compound will show high affinity (low Ki value) for its primary target and significantly lower affinity (high Ki value) for other potential targets.
The following table summarizes the binding affinities (Ki, in nM) of representative CNS stimulants (Amphetamine, Methylphenidate, Modafinil) and antidepressants (Amitriptyline, Fluoxetine) for key monoamine transporters and common off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Amphetamine | Methylphenidate | Modafinil | Amitriptyline | Fluoxetine |
| Primary Targets | |||||
| Dopamine Transporter (DAT) | 640[1] | 60[1] | ~2100-2300[2] | - | >1000 |
| Norepinephrine Transporter (NET) | 70[1] | 100[1] | >10000 | 100 | 230 |
| Serotonin Transporter (SERT) | 38460 | 132430 | >10000 | 4.0 | 1.1-1.4 |
| Common Off-Targets | |||||
| Histamine H1 Receptor | >10000 | >10000 | - | 1.1 | >1000 |
| Muscarinic M1 Receptor | - | >10000 | - | 17 | >1000 |
| α1-Adrenergic Receptor | - | >10000 | - | 24 | >1000 |
| 5-HT2A Receptor | ~1000 | >10000 | - | 15 | >1000 |
| 5-HT2C Receptor | - | - | - | 9.3 | 64 (R-fluoxetine) |
Experimental Protocols
A standard method for determining the binding affinity of a test compound is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
2. Materials:
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., 3H or 125I).
- Test Compound: The compound for which the binding affinity is to be determined (e.g., Mefexamide).
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
- Assay Buffer: A buffer solution optimized for receptor-ligand binding.
- Filtration Apparatus: A cell harvester and glass fiber filters pre-treated to reduce non-specific binding.
- Scintillation Counter: To measure radioactivity.
3. Procedure:
- Preparation:
- Prepare a series of dilutions of the test compound.
- Thaw and resuspend the receptor-containing membranes in the assay buffer.
- Incubation:
- In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- For total binding, omit the test compound.
- For non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
- Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
- Filtration:
- Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification:
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizations
Experimental Workflow
References
A Head-to-Head Comparison of Mefexamide and Methylphenidate in Behavioral Models: A Review of Available Evidence
A comparative analysis of the psychostimulants Mefexamide and Methylphenidate reveals a significant disparity in available preclinical data. While Methylphenidate has been extensively studied in a variety of behavioral models, research on this compound is notably scarce, precluding a direct head-to-head comparison based on current scientific literature. This guide provides a comprehensive overview of the existing experimental data for Methylphenidate, alongside the limited information available for this compound, to offer a reference for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Methylphenidate (MPH) is a widely prescribed central nervous system (CNS) stimulant, primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its primary mechanism of action involves the inhibition of dopamine (DAT) and norepinephrine (NET) transporters in the brain.[2][3][4] This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine, particularly in the prefrontal cortex and striatum, enhancing neurotransmission in pathways associated with attention, motivation, and executive function.
Below is a diagram illustrating the established signaling pathway of Methylphenidate and a generalized pathway that can be hypothesized for psychostimulants like this compound.
Effects on Locomotor Activity
Locomotor activity is a common measure used to assess the stimulant effects of a compound. Methylphenidate generally increases locomotor activity in rodents in a dose-dependent manner.
Quantitative Data: Methylphenidate in Locomotor Activity Tests
| Species/Strain | Dose (mg/kg) | Route | Key Finding | Citation |
| Sprague-Dawley Rat | 0.6, 2.5, 10 | i.p. | Dose-dependent increase in locomotion; repeated administration of 2.5 mg/kg induced behavioral sensitization. | |
| Sprague-Dawley Rat | 3 | p.o. | Increased locomotor activity from 10 to 40 minutes post-administration. | |
| SHR and WKY Rats | 2 | i.p. | Increased horizontal activity in both strains. | |
| C57BL/6J Mice | 10 | i.p. | Significantly elevated locomotor activity. | |
| Swiss-Webster Mice | >2.5 | i.p. | Doses of 2.5 mg/kg or greater produced an increase in locomotor activity. |
Experimental Protocol: Locomotor Activity Assay
The following is a generalized protocol for assessing locomotor activity in rodents.
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with a grid of infrared beams to automatically track the animal's movement. The arena is often placed in a sound-attenuating chamber with controlled lighting.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the test.
-
Rats or mice are individually placed in the center of the open-field arena and allowed to explore for a set period (e.g., 60 minutes) to establish a baseline activity level.
-
Following habituation, animals are administered either the test compound (Methylphenidate) or a vehicle control via the specified route (e.g., intraperitoneal injection, oral gavage).
-
Immediately after injection, the animal is returned to the arena, and its activity is recorded for a predetermined duration (e.g., 60-120 minutes).
-
-
Data Analysis: The primary endpoint is typically the total distance traveled or the number of horizontal beam breaks. Other measures can include vertical activity (rearing) and time spent in different zones of the arena (e.g., center vs. periphery). Data are usually analyzed using ANOVA to compare drug-treated groups to the vehicle control group.
Effects on Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Quantitative Data: Methylphenidate in the Elevated Plus Maze
| Species/Strain | Dose (mg/kg) | Route | Key Finding | Citation |
| Juvenile Sprague-Dawley Rat | 3 | p.o. | Anxiolytic-like effect; treated animals spent more time on the open arms. | |
| Adult Rat | 5 | i.p. (twice daily, PND7-35) | Decreased anxiety at PND135; spent significantly more time in the open arms. | |
| CD-1 Mice | 2.5-80 | Not specified | No significant differences in anxiety-related behaviors. | |
| Mice | 10 | i.p. | No effect on the percentage of time spent in open vs. enclosed arms, but increased transitions into and distance traveled in the enclosed arms. | |
| Adult Rat | 5 | i.p. (PND 11-20) | Long-term increase in anxiety-like behavior; spent more time in the closed compartment. |
Note: The effects of Methylphenidate in the EPM appear to be complex and may depend on the age of the animal at the time of administration and testing.
Experimental Protocol: Elevated Plus Maze
The following is a generalized protocol for the elevated plus maze test.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal size. The apparatus is typically placed in a dimly lit room.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
The test compound or vehicle is administered at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a 5-minute session.
-
The session is recorded by a video camera positioned above the maze.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is interpreted as an anxiolytic effect. Total arm entries may also be recorded as a measure of general activity.
Effects on Depressive-Like Behavior
The forced swim test (FST) is a common behavioral model used to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behaviors (swimming, climbing) and become immobile when placed in an inescapable situation.
Quantitative Data: Methylphenidate in the Forced Swim Test
| Species/Strain | Dose (mg/kg) | Route | Key Finding | Citation |
| C57Bl/6J Mice | 20 (chronic, 14 days) | i.p. | Induced depressive-like effects; decreased latency to first immobility and a trend toward increased total immobility. |
Note: The available data suggests that chronic high-dose administration of Methylphenidate may induce depressive-like behaviors in this model, which is contrary to the effects of typical antidepressants that reduce immobility time.
Experimental Protocol: Forced Swim Test
The following is a generalized protocol for the forced swim test in mice.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 23-25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).
-
Procedure:
-
The test compound or vehicle is administered at a specified time before the test.
-
Mice are gently placed into the water-filled cylinder for a 6-minute session.
-
The behavior of the mouse is recorded for the duration of the test.
-
-
Data Analysis: The primary endpoint is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
References
- 1. [Clinical study and electroencephalographic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C15H25ClN2O3 | CID 3083802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methoxetamine, a novel psychoactive substance with serious adverse pharmacological effects: a review of case reports and preclinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mefexamide: A Guide for Laboratory Professionals
For immediate release
Primary Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Mefexamide in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as acutely toxic, and improper disposal can pose significant health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost caution. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Skin and Body | Lab coat; consider additional protective clothing for larger quantities |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must follow hazardous waste regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Container Selection and Management:
-
Use a designated, leak-proof, and chemically compatible container for all this compound waste. The container must have a secure, tight-fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
3. Accurate Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.
-
The label must clearly identify the contents as "this compound Waste" and include the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) for the waste container to mitigate spills or leaks.
5. Arranging for Disposal:
-
Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup.
-
Follow all institutional procedures for hazardous waste collection. The final disposal of this compound waste must be conducted at an approved waste disposal plant.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste in a laboratory setting.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical dependencies and critical control points in the this compound disposal process.
References
Personal protective equipment for handling Mefexamide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling Mefexamide. The required PPE varies based on the type of laboratory operation and the potential for exposure.
A summary of recommended PPE for low- and high-hazard activities is provided below.
| Operation Category | Required Personal Protective Equipment (PPE) | Specifications |
| Low-Hazard Activities | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• ANSI Z87.1 compliant.[1]• Powder-free, disposable. Chemical resistance should be verified if possible.[1] |
| High-Hazard Activities | • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair) | • Disposable, solid front, with a back closure.• ANSI Z87.1 compliant, with indirect venting.[1]• Should be worn over chemical splash goggles.[1]• Two pairs of powder-free, disposable gloves are recommended, with the outer glove having extended cuffs.[1] |
| Emergency Situations (e.g., spills) | • All High-Hazard PPE• Respiratory Protection | • An air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR) may be necessary depending on the spill's scale and institutional guidelines. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. This includes proper preparation, donning and doffing of PPE, and careful handling of the compound.
-
Preparation : Designate a specific laboratory area for handling this compound. Before starting, assemble all necessary equipment and reagents and ensure that the chemical fume hood is functioning correctly.
-
Donning PPE : Follow the correct sequence for putting on PPE: first the gown, then the inner pair of gloves, followed by safety goggles and a face shield, and finally the outer pair of gloves.
-
Handling : When working with powdered this compound, handle it with care to prevent dust formation. A ventilated balance enclosure should be used for weighing the solid compound. Whenever feasible, use disposable labware. If glassware is used, it must be thoroughly cleaned after use according to institutional procedures for contaminated glassware.
-
Doffing PPE : Remove PPE in a designated area to avoid self-contamination. The general sequence for removal is: outer gloves, gown, face shield/goggles, and finally the inner gloves. After removing all PPE, wash hands thoroughly with soap and water.
-
Primary Engineering Control : All work with this compound should be conducted in a certified chemical fume hood.
-
Secondary Engineering Control : Ensure that an emergency eyewash station and a safety shower are easily accessible.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| This compound Waste | Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Disposal must be made according to official regulations. |
| Contaminated Labware | Disposable labware is preferred. Non-disposable glassware must be decontaminated following institutional guidelines. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Spill Cleanup Material | Absorb spills with a suitable material and dispose of the contaminated material as hazardous waste. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
